20S Proteasome-IN-2
Description
Properties
Molecular Formula |
C30H44N4O8S |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2S)-N'-(2,2-dimethylpropyl)-N-[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-2-[(4-methylphenyl)sulfonylamino]butanediamide |
InChI |
InChI=1S/C30H44N4O8S/c1-19(2)15-22(27(36)25-9-8-14-42-25)32-29(38)24(17-41-7)33-28(37)23(16-26(35)31-18-30(4,5)6)34-43(39,40)21-12-10-20(3)11-13-21/h8-14,19,22-24,34H,15-18H2,1-7H3,(H,31,35)(H,32,38)(H,33,37)/t22-,23-,24-/m0/s1 |
InChI Key |
SRRHMJFNPOAJHK-HJOGWXRNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)NCC(C)(C)C)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC(C)C)C(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(COC)C(=O)NC(CC(C)C)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of 20S Proteasome-IN-2
A comprehensive review of the available scientific literature and public databases reveals no specific molecule or compound designated as "20S Proteasome-IN-2." This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a novel agent pending publication, or a misnomer.
Therefore, this guide will instead provide a detailed overview of the established mechanisms of action for inhibitors of the 20S proteasome, the catalytic core of the proteasome complex. This information is crucial for researchers, scientists, and drug development professionals working on novel therapeutics targeting this essential cellular machinery. We will cover the core functions of the 20S proteasome, the primary mechanisms of its inhibition, and the downstream cellular consequences.
The 20S Proteasome: Structure and Function
The 20S proteasome is a cylindrical multi-protein complex that serves as the catalytic core of the larger 26S proteasome. It is responsible for the degradation of damaged, misfolded, and regulatory proteins in an ATP and ubiquitin-independent manner. The 20S proteasome is composed of four stacked heptameric rings, forming a central channel where proteolysis occurs. The two outer rings are α-subunits, which form a gate that regulates substrate entry. The two inner rings are β-subunits, which harbor the proteolytic active sites.[1][2][3][4]
There are three main types of proteolytic activity associated with the β-subunits:
-
Chymotrypsin-like (CT-L): Primarily cleaves after large hydrophobic residues. This is often the rate-limiting step in protein degradation.
-
Trypsin-like (T-L): Cleaves after basic residues.
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues.
General Mechanisms of 20S Proteasome Inhibition
Inhibitors of the 20S proteasome are compounds that block its proteolytic activity.[1][2] These inhibitors can be broadly categorized based on their mechanism of action.
Active Site Inhibition
The most common mechanism of 20S proteasome inhibition involves direct interaction with the catalytic active sites within the β-subunits. These inhibitors are often peptide analogues that mimic the natural substrates of the proteasome.
-
Covalent Inhibition: Many potent proteasome inhibitors form a covalent bond with the N-terminal threonine residue of the active β-subunits, leading to irreversible or slowly reversible inhibition.[1] Examples include:
-
Peptide Boronates (e.g., Bortezomib): The boron atom forms a stable, yet reversible, complex with the active site threonine.[2][5]
-
Peptide Epoxyketones (e.g., Carfilzomib): These form an irreversible covalent bond with the active site threonine.[5]
-
β-Lactones (e.g., Lactacystin): These natural products acylate the active site threonine, leading to irreversible inhibition.[1][5]
-
-
Non-covalent Inhibition: Some inhibitors bind to the active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. These are typically reversible inhibitors.
The inhibition of the active sites prevents the breakdown of protein substrates, leading to their accumulation within the cell.
Allosteric Inhibition
A less common but important mechanism is allosteric inhibition. These inhibitors bind to a site on the proteasome distant from the active sites, inducing a conformational change that reduces or prevents catalytic activity. For example, some allosteric inhibitors have been shown to bind to the α-subunits, potentially affecting the gate-opening mechanism required for substrate entry.
Cellular Consequences of 20S Proteasome Inhibition
Inhibition of the 20S proteasome has profound effects on cellular function, making it a key target for therapeutic intervention, particularly in oncology. The primary consequences include:
-
Accumulation of Regulatory Proteins: The proteasome degrades many proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, p53). Inhibition of their degradation can lead to cell cycle arrest and induction of apoptosis.
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER) due to proteasome inhibition triggers the UPR, which can ultimately lead to apoptosis.
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers, is dependent on proteasomal degradation of its inhibitor, IκB. Proteasome inhibitors block IκB degradation, thereby preventing NF-κB activation.
-
Induction of Oxidative Stress: The buildup of damaged and aggregated proteins can lead to increased production of reactive oxygen species (ROS) and cellular oxidative stress.
Experimental Protocols for Studying 20S Proteasome Inhibition
A variety of in vitro and cell-based assays are used to characterize the mechanism of action of 20S proteasome inhibitors.
In Vitro Proteasome Activity Assays
These assays use purified 20S proteasome and a fluorogenic peptide substrate to measure the specific proteolytic activities (CT-L, T-L, C-L).
Protocol:
-
Reagents: Purified human 20S proteasome, specific fluorogenic substrates (e.g., Suc-LLVY-AMC for CT-L activity), assay buffer, and the test inhibitor.
-
Procedure: a. The test inhibitor is pre-incubated with the purified 20S proteasome for a defined period. b. The fluorogenic substrate is added to initiate the reaction. c. The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proteasome Activity Assays
These assays measure the activity of the proteasome within intact cells.
Protocol:
-
Cell Culture: Cells are cultured and treated with the test inhibitor for a specific duration.
-
Lysis: Cells are lysed to release the cellular contents, including the proteasome.
-
Activity Measurement: The proteasome activity in the cell lysate is measured using a fluorogenic substrate as described in the in vitro assay.
Western Blot Analysis for Protein Accumulation
This technique is used to detect the accumulation of known proteasome substrates.
Protocol:
-
Cell Treatment: Cells are treated with the test inhibitor.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for known proteasome substrates (e.g., ubiquitin, p27, IκBα).
-
Detection: The accumulation of these proteins is visualized and quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanism of 20S proteasome inhibition and a typical experimental workflow for its characterization.
Caption: Mechanism of 20S Proteasome Inhibition.
Caption: Workflow for 20S Proteasome Inhibitor Characterization.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained when characterizing a potent 20S proteasome inhibitor. The values are hypothetical and for illustrative purposes.
| Assay Type | Parameter Measured | Typical Value Range (for a potent inhibitor) |
| In Vitro Activity Assays | ||
| Chymotrypsin-like (CT-L) | IC50 | 1 - 50 nM |
| Trypsin-like (T-L) | IC50 | 100 - 1000 nM |
| Caspase-like (C-L) | IC50 | 50 - 500 nM |
| Cell-Based Assays | ||
| Cellular Proteasome Inhibition | IC50 | 50 - 500 nM |
| Cell Viability (e.g., MTT assay) | GI50 | 100 - 1000 nM |
| Protein Accumulation | ||
| Ubiquitinated Proteins | Fold Increase (vs. control) | 5 - 20 fold |
| p27 | Fold Increase (vs. control) | 3 - 10 fold |
References
A Technical Guide to Assessing the β5 Subunit Selectivity of 20S Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity of novel chemical entities for the β5 subunit of the 20S proteasome. The 20S proteasome is a critical cellular component responsible for the degradation of damaged or unnecessary proteins, playing a key role in cellular homeostasis.[1][2][3] Its catalytic core is composed of three distinct active sites within its β subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[4][5][6] Selective inhibition of the β5 subunit, which is primarily responsible for chymotrypsin-like activity, is a key strategy in the development of therapeutics for various diseases, including cancer.[7] This guide details the experimental protocols and data presentation standards for evaluating the potency and selectivity of inhibitors, such as a hypothetical compound "20S Proteasome-IN-2".
Data Presentation: Quantifying Selectivity
A crucial aspect of characterizing a proteasome inhibitor is to quantify its inhibitory activity against each of the three catalytic subunits. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for the β5 subunit can be determined by comparing its IC50 value for β5 to its IC50 values for β1 and β2.
Table 1: Hypothetical Inhibitory Activity of this compound against Human 20S Proteasome Subunits
| Catalytic Subunit | Proteolytic Activity | IC50 (nM) | Selectivity Ratio (IC50 β1 or β2 / IC50 β5) |
| β5 | Chymotrypsin-like | 10 | - |
| β1 | Caspase-like | 1000 | 100 |
| β2 | Trypsin-like | 500 | 50 |
Experimental Protocols
To obtain the quantitative data presented above, rigorous biochemical and cell-based assays are necessary. The following protocols provide a detailed methodology for these key experiments.
Biochemical Assay for IC50 Determination of 20S Proteasome Subunits
This protocol outlines a method for determining the IC50 values of a test compound against the isolated 20S proteasome's β1, β2, and β5 subunits using specific fluorogenic substrates.
Materials:
-
Human 20S Proteasome (purified)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.03% SDS)
-
Fluorogenic Substrates:
-
For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
For β1 (Caspase-like): Z-LLE-AMC (Z-leucine-leucine-glutamic acid-7-amino-4-methylcoumarin)
-
For β2 (Trypsin-like): Ac-KQL-AMC (Acetyl-lysine-glutamine-leucine-7-amino-4-methylcoumarin)
-
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the purified human 20S proteasome in assay buffer to the desired working concentration (e.g., 0.5 nM).
-
Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of the fluorogenic substrates in assay buffer (e.g., 100 µM).
-
-
Assay Protocol:
-
Add 5 µL of the diluted test inhibitor to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the same percentage of DMSO.
-
Add 10 µL of the diluted 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding 5 µL of the respective fluorogenic substrate to each well.
-
Immediately place the plate in a fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each subunit.
-
Cell-Based Proteasome Activity Assay
This protocol describes a method to measure the activity of the proteasome subunits in living cells treated with an inhibitor, confirming its cell permeability and efficacy in a more physiologically relevant context. The Proteasome-Glo™ Cell-Based Assay is a commonly used commercial kit for this purpose.[8][9][10]
Materials:
-
Human cancer cell line (e.g., RPMI-8226, multiple myeloma)
-
Cell culture medium and supplements
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Proteasome-Glo™ Cell-Based Reagents for each subunit (containing specific luminogenic substrates like Suc-LLVY-aminoluciferin for β5).[8][9][11]
-
96-well white-walled, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Lysis and Signal Generation:
-
Prepare the Proteasome-Glo™ reagent for the desired subunit according to the manufacturer's instructions.
-
Add an equal volume of the prepared reagent to each well of the plate.
-
Mix the contents of the wells by gentle shaking for 2 minutes.
-
Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
Figure 1: Experimental workflow for determining the β5 selectivity of a 20S proteasome inhibitor.
Figure 2: Simplified diagram of the Ubiquitin-Proteasome Pathway and the site of action for a β5-selective inhibitor.
Conclusion
The development of selective inhibitors of the 20S proteasome's β5 subunit holds significant therapeutic promise. A thorough and systematic evaluation of a compound's potency and selectivity is paramount. The protocols and data presentation formats outlined in this guide provide a robust framework for the characterization of novel proteasome inhibitors, ensuring that researchers and drug developers can confidently advance the most promising candidates toward clinical development.
References
- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome [mdpi.com]
- 5. The catalytic sites of 20S proteasomes and their role in subunit maturation: A mutational and crystallographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of human 20S proteasome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 9. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.es]
- 10. promega.com [promega.com]
- 11. Proteasome-Glo™ Assays [worldwide.promega.com]
An In-depth Technical Guide to the Inhibition of 20S Proteasome Chymotrypsin-Like Activity
Disclaimer: Initial searches for a specific inhibitor named "20S Proteasome-IN-2" did not yield any publicly available information. This suggests that the name may be an internal designation, a novel compound not yet in the public domain, or a misnomer. Therefore, this guide will provide a comprehensive overview of the inhibition of the 20S proteasome's chymotrypsin-like activity, utilizing data from well-characterized and commercially available inhibitors as examples to fulfill the technical requirements of this request.
Executive Summary
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, playing a crucial role in cellular protein homeostasis by degrading damaged, misfolded, or regulatory proteins.[1] It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[2] The chymotrypsin-like activity, primarily mediated by the β5 subunit, is often the rate-limiting step in protein degradation and a key target for therapeutic intervention, particularly in oncology.[3] This document provides a detailed technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for studying the inhibition of the 20S proteasome's chymotrypsin-like activity. It includes quantitative data on representative inhibitors, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The 20S Proteasome and its Chymotrypsin-Like Activity
The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, forming a central proteolytic chamber.[4][5] The two outer α-rings act as a gate, regulating substrate entry, while the two inner β-rings house the catalytic active sites.[6] The chymotrypsin-like activity, located at the β5 subunit, preferentially cleaves peptide bonds on the C-terminal side of large, hydrophobic residues.
Inhibition of this activity disrupts the degradation of key cellular proteins, leading to the accumulation of pro-apoptotic factors and the downregulation of pro-survival signaling pathways, making it an attractive strategy for cancer therapy.[7]
Quantitative Data for 20S Proteasome Inhibitors
The inhibitory potency of compounds against the chymotrypsin-like activity of the 20S proteasome is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). Below is a summary of these values for several well-established inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| Bortezomib (Velcade®) | Chymotrypsin-like (β5), Caspase-like (β1) | 7 | 0.6 | Reversible inhibitor, FDA-approved for multiple myeloma. |
| Carfilzomib (Kyprolis®) | Chymotrypsin-like (β5) | 5 | - | Irreversible inhibitor, FDA-approved for multiple myeloma. |
| MG-132 | Chymotrypsin-like (β5), Caspase-like (β1) | 100 | 4 | Reversible peptide aldehyde inhibitor, widely used in research. |
| Epoxomicin | Chymotrypsin-like (β5), Trypsin-like (β2), Caspase-like (β1) | 10 | - | Irreversible natural product, highly selective for the proteasome. |
| Lactacystin | Chymotrypsin-like (β5), Trypsin-like (β2), Caspase-like (β1) | 200 | - | Irreversible inhibitor, covalently modifies the active site threonine. |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source, buffer composition).
Experimental Protocols
In Vitro 20S Proteasome Chymotrypsin-Like Activity Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound on the purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome (commercially available).[8]
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS (optional, for proteasome activation).[9]
-
Test compound (inhibitor) dissolved in DMSO.
-
DMSO (vehicle control).
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Prepare Reagents:
-
Thaw purified 20S proteasome on ice.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control wells) to triplicate wells.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of a diluted solution of 20S proteasome (e.g., final concentration of 0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of the Suc-LLVY-AMC substrate (e.g., final concentration of 20 µM) to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the DMSO control wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proteasome Inhibition Assay
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit proteasome activity within a cellular context.
Materials:
-
Human cell line (e.g., HeLa, HEK293).
-
Cell culture medium and supplements.
-
Test compound (inhibitor) dissolved in DMSO.
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (or similar).
-
96-well clear-bottom white microplate.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom white plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (DMSO) to the respective wells.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Lysis and Substrate Addition:
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by shaking the plate for 2 minutes on a plate shaker.
-
-
Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signals of the inhibitor-treated wells to the vehicle control wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Visualizations
Signaling Pathway Affected by 20S Proteasome Inhibition
Caption: Inhibition of the 20S proteasome's chymotrypsin-like activity leads to the accumulation of key regulatory proteins, resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for identifying novel inhibitors of the 20S proteasome's chymotrypsin-like activity, from primary screening to lead identification.
Conclusion
The inhibition of the 20S proteasome's chymotrypsin-like activity is a validated and powerful strategy for therapeutic intervention, particularly in the context of cancer. A thorough understanding of the biochemical and cellular assays is critical for the identification and characterization of novel inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at discovering and developing new modulators of this important cellular machinery. While the specific entity "this compound" remains elusive, the principles and methodologies outlined herein are universally applicable to the study of any potential inhibitor of this critical enzymatic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome - Wikipedia [en.wikipedia.org]
- 5. Structure and structure formation of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proteasome.net [proteasome.net]
- 9. lifesensors.com [lifesensors.com]
The Impact of 20S Proteasome Modulation on Protein Homeostasis: A Technical Guide on TCH-165
Disclaimer: Initial searches for a compound specifically named "20S Proteasome-IN-2" did not yield any publicly available information. Therefore, this technical guide utilizes the well-characterized 20S proteasome activator, TCH-165 , as a representative molecule to explore the effects of 20S proteasome modulation on protein homeostasis. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The 20S Proteasome and Protein Homeostasis
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a primary pathway for protein degradation in eukaryotic cells.[1][2] It is a cylindrical complex composed of four stacked heptameric rings, with the proteolytic active sites sequestered within its central chamber.[1] The 20S proteasome can degrade proteins in an ATP- and ubiquitin-independent manner, particularly targeting intrinsically disordered proteins (IDPs) and oxidized proteins.[3][4] Maintaining protein homeostasis, or proteostasis, is crucial for cellular health, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.[4][5] Small molecules that modulate the activity of the 20S proteasome are therefore of significant interest as potential therapeutic agents.
TCH-165 is a small molecule enhancer of the 20S proteasome.[6] It has been shown to regulate the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S-mediated degradation of IDPs.[3][6] This guide provides a comprehensive overview of the effects of TCH-165 on protein homeostasis, including quantitative data, detailed experimental protocols, and diagrams of the relevant cellular pathways.
Quantitative Data for TCH-165
The following tables summarize the quantitative data regarding the activity of TCH-165 on the 20S proteasome.
| Parameter | Value | Proteolytic Activity | Reference |
| EC50 | 1.5 µM | Chymotrypsin-like (CT-L) | [1] |
| EC50 | Not Reported | Trypsin-like (Tryp-L) | [3] |
| EC50 | Not Reported | Caspase-like (Casp-L) | [3] |
| Maximum Enhancement | ~10-fold | Chymotrypsin-like (CT-L) | [7] |
Table 1: In Vitro Activity of TCH-165 on 20S Proteasome. [1][3][7]
| Cell Line | Concentration | Effect on Protein Levels | Reference |
| HEK293T | Not Specified | Increased degradation of α-synuclein and tau | [1] |
| RPMI-8226 (Multiple Myeloma) | 5 µM | Reduction of MYC protein levels | [7] |
Table 2: Cellular Activity of TCH-165. [1][7]
Mechanism of Action of TCH-165
TCH-165 enhances 20S proteasome activity through a unique mechanism that involves shifting the equilibrium from the 26S proteasome towards the free 20S core particle.[1] It is proposed that TCH-165 binds to the α-rings of the 20S proteasome, inducing a conformational change that favors an "open-gate" state.[1][3] This facilitates the entry of substrates, particularly IDPs, into the proteolytic chamber for degradation.[3][6] Unlike proteasome inhibitors such as Bortezomib, TCH-165 does not directly interact with the catalytic β-subunits.[3]
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 6. TCH-165 | Proteasome | Tocris Bioscience [tocris.com]
- 7. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20S Proteasome-IN-2: A Novel β5-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 20S Proteasome-IN-2, a potent and selective inhibitor of the human 20S proteasome's β5 subunit. All data and methodologies are sourced from the primary invention disclosure.
Discovery and Core Properties
This compound, identified as Example 2 in patent WO2021252668A1 , is a novel synthetic compound designed for high-affinity and selective inhibition of the chymotrypsin-like activity of the 20S proteasome, which is primarily governed by the β5 subunit. This targeted inhibition leads to the accumulation of polyubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it a compound of significant interest for oncological research.
Chemical Identity:
-
Systematic Name: N-((S)-1-(((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-2,5-dichloro-4-methoxybenzamide
-
Internal Reference: Example 2 (from WO2021252668A1)
-
Commercial Identifier: HY-150590 (MedChemExpress)
Quantitative Biological Activity
The inhibitory activity and cellular effects of this compound have been quantified through various assays. The key findings are summarized in the tables below.
Table 1: In Vitro Proteasome Inhibition
| Target Subunit | Assay Type | IC50 (μM) | Source |
| β5 (Chymotrypsin-like) | Biochemical | 0.18 | [WO2021252668A1] |
| β2 (Trypsin-like) | Biochemical | >10 | [WO2021252668A1] |
| β1 (Caspase-like) | Biochemical | >10 | [WO2021252668A1] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Effect | Concentration | Source |
| Human Cancer Cell Lines | Cell Proliferation | Anti-proliferative | Not Specified | [WO2021252668A1] |
| Human Cancer Cell Lines | Cell Cycle Analysis | G2/M Phase Arrest | Not Specified | [WO2021252668A1] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly interfering with the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. By selectively inhibiting the β5 subunit of the 20S proteasome, the compound disrupts the normal degradation of regulatory proteins, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Synthesis and Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays as described in patent WO2021252668A1.
Synthesis of this compound (Example 2)
The synthesis of this compound is a multi-step process involving the coupling of a custom benzamide moiety with a tripeptide backbone, followed by the introduction of a reactive epoxide warhead. The general workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
The synthesis of N-((S)-1-(((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-2,5-dichloro-4-methoxybenzamide (Example 2) is described in patent WO2021252668A1. The process involves standard peptide coupling reactions. A representative procedure is as follows:
-
Step 1: Synthesis of the Tripeptide Intermediate: The synthesis starts with the appropriate N-protected amino acids. A solution of (S)-2-((S)-2-((S)-2-aminopropanamido)propanamido)propanamide and 2,5-dichloro-4-methoxybenzoic acid are dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Step 2: Amide Coupling: A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as diisopropylethylamine (DIPEA), are added to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by LC-MS.
-
Step 3: Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Step 4: Deprotection: If protecting groups are used, they are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups).
-
Step 5: Final Coupling: The resulting tripeptide is then coupled with (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one using similar amide coupling conditions as described in Step 2.
-
Step 6: Final Purification: The final product is purified by preparative HPLC to yield this compound as a solid. The structure and purity are confirmed by ¹H NMR and LC-MS analysis.
20S Proteasome Activity Assay
The inhibitory activity of this compound on the β5 subunit was determined using a fluorogenic substrate-based assay.
Protocol:
-
Reagents: Purified human 20S proteasome, fluorogenic peptide substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT), and this compound in DMSO.
-
Procedure: a. The 20S proteasome is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC). d. The rate of substrate cleavage is calculated from the linear phase of the reaction. e. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was assessed by flow cytometry.
Protocol:
-
Cell Culture: Human cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with either vehicle (DMSO) or various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol while vortexing. The fixed cells are stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to eliminate RNA-derived signals.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate cell cycle analysis software.
Conclusion
This compound is a novel, potent, and selective inhibitor of the β5 subunit of the human 20S proteasome. Its ability to induce G2/M cell cycle arrest and its anti-proliferative effects highlight its potential as a valuable tool for cancer research and as a lead compound for the development of new therapeutic agents targeting the ubiquitin-proteasome system. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this promising molecule.
The Evolving Landscape of Proteasome Inhibition: A Technical Guide to 20S Proteasome-IN-2 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome, the catalytic core of the ubiquitin-proteasome system (UPS), represents a pivotal target in contemporary drug discovery, particularly in oncology. Its intricate role in maintaining cellular proteostasis by degrading a vast array of regulatory and damaged proteins has rendered it a focal point for therapeutic intervention. The clinical success of first and second-generation proteasome inhibitors has validated this approach, yet the quest for compounds with improved specificity, potency, and safety profiles continues. This technical guide provides an in-depth analysis of a novel investigational agent, 20S Proteasome-IN-2 (a representative novel inhibitor, exemplified here by AM-114), and offers a comparative assessment against established proteasome inhibitors. We will delve into the quantitative aspects of their inhibitory activities, provide detailed experimental protocols for their characterization, and visualize the complex signaling networks they modulate.
The 20S Proteasome: A Primer
The 26S proteasome is a large multi-subunit complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings, forming an α7β7β7α7 configuration. The outer α-rings act as a gate, regulating substrate entry, while the inner β-rings house the proteolytic active sites. In mammals, three of the seven β-subunits possess distinct catalytic activities: β1 (caspase-like or post-glutamyl peptide hydrolyzing), β2 (trypsin-like), and β5 (chymotrypsin-like). These activities work in concert to cleave polypeptide chains into smaller peptides.
Comparative Analysis of 20S Proteasome Inhibitors
The development of proteasome inhibitors has evolved from broad-spectrum agents to more selective molecules. Here, we compare the inhibitory profile of this compound (AM-114) with other notable inhibitors.
Quantitative Inhibitory Activity
The potency and selectivity of proteasome inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the different catalytic subunits of the 20S proteasome.
| Inhibitor | Class | Target Subunit(s) | IC50 / Ki (nM) | Cell-based Potency (IC50, nM) | Mechanism |
| This compound (AM-114) | Boronic-Chalcone | β5 (Chymotrypsin-like) | ~1000 (IC50)[1][2] | 1490 (HCT116 p53+/+)[1][2] | Reversible |
| Bortezomib (Velcade®) | Dipeptidyl boronic acid | β5 > β1 >> β2 | β5: 0.6-1.6 (Ki)[2][3]; β1: ~250 (IC50)[4]; β2: >3500 (IC50)[5] | 3-20 (Multiple Myeloma cell lines)[3] | Reversible |
| Carfilzomib (Kyprolis®) | Epoxyketone | β5 >> β1/β2 | β5: ~5-6 (IC50)[1] | ~21.8 (Multiple Myeloma cell lines)[1] | Irreversible |
| Ixazomib (Ninlaro®) | Boronic acid | β5 > β1 >> β2 | β5: 3.4 (IC50)[5][6]; β1: 31 (IC50)[5]; β2: 3500 (IC50)[5] | ~24-30 (Leukemia cell lines)[4] | Reversible |
| Marizomib (NPI-0052) | β-lactone | β5, β1, β2 | Potent inhibitor of all three subunits[7][8] | ~7 (MM.1S cells)[8] | Irreversible |
| ONX-0912 (Oprozomib) | Epoxyketone | β5 | Potent inhibitor of β5[9][10] | Similar to Carfilzomib[9] | Irreversible |
Experimental Protocols
The characterization of proteasome inhibitors relies on a battery of standardized in vitro and cell-based assays. Below are detailed protocols for key experiments.
20S Proteasome Activity Assay (Suc-LLVY-AMC)
This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Suc-LLVY-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT
-
SDS Solution (for activation): 0.03% (w/v) in Assay Buffer
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 345-380 nm, Emission: 445-460 nm)
Procedure:
-
Prepare a working solution of the 20S proteasome in Assay Buffer.
-
Activate the proteasome by incubating with the SDS solution for 15 minutes at 37°C.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the 96-well plate, add the activated proteasome solution.
-
Add the inhibitor dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Prepare a working solution of Suc-LLVY-AMC in Assay Buffer.
-
Initiate the reaction by adding the Suc-LLVY-AMC solution to all wells.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of proteasome inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MM.1S)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader (Absorbance: 570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Replace the medium in the wells with the medium containing the inhibitor dilutions.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Ubiquitinated Proteins
This technique is used to visualize the accumulation of ubiquitinated proteins following proteasome inhibition.
Materials:
-
Cell line of interest
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like NEM)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system to visualize the smear of high-molecular-weight ubiquitinated proteins.
Signaling Pathways and Experimental Workflows
Proteasome inhibitors exert their cytotoxic effects by disrupting key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor characterization.
Caption: Mechanism of 20S Proteasome Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
Caption: Inhibition of the Canonical NF-κB Pathway.
Caption: Induction of the Unfolded Protein Response (UPR).
Conclusion
The landscape of 20S proteasome inhibition is continually advancing, with novel agents like this compound (AM-114) offering new avenues for therapeutic development. A thorough understanding of their comparative potencies, mechanisms of action, and effects on cellular signaling is paramount for researchers and drug developers. The data and protocols presented in this guide provide a comprehensive framework for the evaluation and characterization of these promising therapeutic agents. As our knowledge of the intricate biology of the proteasome deepens, so too will our ability to design and deploy the next generation of highly effective and selective inhibitors.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. google.com [google.com]
- 7. Identification of Ubiquitinated Proteins [labome.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Methodological & Application
Application Notes and Protocols for 20S Proteasome-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of "20S Proteasome-IN-2" on the 20S proteasome, a critical cellular component for protein degradation and homeostasis.
The 20S proteasome is the catalytic core of the larger 26S proteasome complex and is responsible for the breakdown of damaged or unnecessary proteins within the cell.[1][2][3][4] It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, each targeting specific peptide bonds.[1] Inhibition of the proteasome can disrupt cellular processes and is a key therapeutic strategy, particularly in oncology.[1] This document outlines a robust method to quantify the chymotrypsin-like activity of the 20S proteasome in a cellular context using a fluorogenic substrate.
Signaling Pathway of the 20S Proteasome
The 20S proteasome plays a central role in cellular protein quality control. It can degrade proteins in both a ubiquitin-dependent and -independent manner. In the ubiquitin-independent pathway, the 20S proteasome directly degrades proteins that are intrinsically disordered or have been damaged by oxidative stress.[2][5] In the more common ubiquitin-dependent pathway, proteins are targeted for degradation by being tagged with a polyubiquitin chain. The 19S regulatory particle of the 26S proteasome recognizes and unfolds these ubiquitinated proteins, feeding them into the 20S catalytic core for degradation into small peptides.[1][4][6]
Caption: 20S Proteasome Signaling Pathway.
Experimental Protocol: Cell-Based 20S Proteasome Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome in cultured cells treated with "this compound". The assay utilizes a cell-permeable fluorogenic substrate, Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome to release highly fluorescent aminomethylcoumarin (AMC).[7]
Materials
| Material | Supplier | Cat. No. |
| Cell Line (e.g., Jurkat, HeLa) | ATCC | Varies |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| This compound | In-house/Vendor | N/A |
| Proteasome Substrate (Suc-LLVY-AMC) | Various | e.g., Abcam ab107921 |
| Proteasome Inhibitor (e.g., MG-132) | Various | e.g., Abcam ab141003 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| PBS, pH 7.4 | Gibco | Varies |
| 96-well black, clear-bottom cell culture plates | Corning | 3603 |
| Proteasome Lysis/Assay Buffer | See recipe below | N/A |
Proteasome Lysis/Assay Buffer Recipe:
-
50 mM HEPES (pH 7.8)
-
10 mM NaCl
-
1.5 mM MgCl2
-
1 mM EDTA
-
1 mM EGTA
-
250 mM Sucrose
-
5 mM DTT (add fresh)
-
2 mM ATP (add fresh to assay buffer)[8]
Experimental Workflow
Caption: Cell-Based 20S Proteasome Assay Workflow.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Prepare a 10 mM stock solution of a positive control inhibitor (e.g., MG-132) in DMSO.
-
Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the different concentrations of "this compound", MG-132 (positive control), or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 1 to 4 hours.
-
-
Cell Lysis and Proteasome Activity Measurement:
-
Prepare the proteasome assay buffer with fresh DTT and ATP.
-
Prepare the substrate mix by adding Suc-LLVY-AMC to the assay buffer to a final concentration of 100 µM.[8]
-
After incubation, remove the treatment medium and wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Add 50 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[8]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
(Optional but recommended) Normalize the fluorescence readings to the protein concentration of each well, determined by a standard protein assay (e.g., BCA or Bradford).
-
Calculate the percentage of proteasome inhibition for each concentration of "this compound" using the following formula: % Inhibition = 100 x [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
The quantitative data from this assay can be summarized in the following tables for clear comparison.
Table 1: Raw Fluorescence Data
| Compound | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean (RFU) | Std. Dev. |
| Vehicle (DMSO) | 0 | 15000 | 15200 | 14800 | 15000 | 200 |
| This compound | 0.01 | 14500 | 14300 | 14700 | 14500 | 200 |
| 0.1 | 12000 | 12500 | 12200 | 12233 | 252 | |
| 1 | 7500 | 7800 | 7600 | 7633 | 153 | |
| 10 | 2500 | 2600 | 2400 | 2500 | 100 | |
| 100 | 1200 | 1100 | 1300 | 1200 | 100 | |
| MG-132 (Positive Control) | 10 | 1000 | 1050 | 950 | 1000 | 50 |
| Blank (No Cells) | N/A | 500 | 520 | 480 | 500 | 20 |
Table 2: Calculated Proteasome Inhibition and IC50
| Compound | Concentration (µM) | % Inhibition |
| This compound | 0.01 | 3.4% |
| 0.1 | 19.1% | |
| 1 | 50.8% | |
| 10 | 86.2% | |
| 100 | 95.2% | |
| IC50 (µM) | ~1.0 | |
| MG-132 (Positive Control) | 10 | 96.6% |
Conclusion
This application note provides a comprehensive protocol for the cell-based evaluation of "this compound". The described assay is a robust and reproducible method for determining the inhibitory potency of compounds targeting the chymotrypsin-like activity of the 20S proteasome. The provided diagrams and tables facilitate a clear understanding of the experimental workflow and data interpretation, making this a valuable resource for researchers in drug discovery and cell biology.
References
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Proteasome - Wikipedia [en.wikipedia.org]
- 5. Hats off to 20S proteasome substrate discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.fsu.edu [med.fsu.edu]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing G2/M Cell Cycle Arrest with the 20S Proteasome Inhibitor MG132
For Research Use Only.
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. This process is crucial for maintaining cellular homeostasis and regulating critical cellular processes, including cell cycle progression. Inhibition of the 20S proteasome leads to the accumulation of regulatory proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors, disrupting the orderly progression of the cell cycle and often leading to cell cycle arrest and apoptosis in cancer cells.
MG132 is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the 20S proteasome. It effectively blocks the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities of the proteasome. By preventing the degradation of key cell cycle regulatory proteins, MG132 can induce cell cycle arrest at the G2/M phase, making it a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MG132 to induce G2/M arrest. The document includes quantitative data on its effects in various cell lines, detailed experimental protocols, and diagrams of the involved signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the effective concentrations of MG132 for inducing G2/M arrest and its cytotoxic effects (IC50 values) in various cancer cell lines. These values are intended as a starting point for experimental design, and optimal conditions should be determined for each specific cell line and experimental setup.
Table 1: Effective Concentrations of MG132 for G2/M Arrest
| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (hours) | Percentage of Cells in G2/M | Reference |
| HL-60 | Human Promyelocytic Leukemia | 2 | 12 | 63.42% | [1] |
| NCI-H2452 | Malignant Pleural Mesothelioma | 0.25 - 2 | 36 | Dose-dependent increase | [2] |
| NCI-H2052 | Malignant Pleural Mesothelioma | 0.25 - 2 | 48 | Dose-dependent increase | [2] |
| GBC-SD | Gallbladder Carcinoma | 2.5 - 10 | 24, 48, 72 | Dose and time-dependent inhibition of proliferation | [3] |
| PC-3 | Prostate Cancer | 50 | 24 | Increased late S-phase and prevention of radiation-induced G2/M arrest | [4] |
Table 2: IC50 Values of MG132 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (hours) | Reference |
| PC3 | Prostate Cancer | 0.6 | 48 | [5] |
| C6 Glioma | Glioma | 18.5 | 24 | [6] |
| ES-2 | Ovarian Cancer | ~2 (viability reduced to 46.43%) | Not Specified | [7] |
| HEY-T30 | Ovarian Cancer | ~2 (viability reduced to 37.94%) | Not Specified | [7] |
| OVCAR-3 | Ovarian Cancer | ~2 (viability reduced to 23.61%) | Not Specified | [7] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the induction of G2/M arrest by MG132.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
MG132 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of MG132 (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with MG132 and control cells
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[12]
-
RNase A solution (100 µg/mL in PBS)[12]
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).[14]
-
Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet.
-
Discard the supernatant and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle-Related Proteins
This technique is used to detect changes in the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1.
Materials:
-
Cell lysates from MG132-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway of MG132-Induced G2/M Arrest
References
- 1. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for 20S Proteasome-IN-2 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of most intracellular proteins.[1][2] In cancer cells, the UPS is often dysregulated, contributing to uncontrolled proliferation and survival.[3][4] The 20S proteasome can also degrade proteins in a ubiquitin-independent manner, a process that is particularly important under conditions of oxidative stress, which are common in tumors.[5] Therefore, targeting the 20S proteasome with specific inhibitors presents a promising strategy for cancer therapy.[3][5][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of 20S Proteasome-IN-2 , a representative inhibitor of the 20S proteasome, on various cancer cell lines. The provided methodologies can be adapted for the screening and characterization of other 20S proteasome inhibitors.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S proteasome core.[6] This inhibition leads to the accumulation of ubiquitinated and other proteins destined for degradation, triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[2][4][5] By disrupting protein homeostasis, this compound preferentially affects cancer cells, which are more reliant on proteasome activity to maintain their high rates of proliferation and to clear misfolded proteins.[2][5]
Signaling Pathways Affected by 20S Proteasome Inhibition
The inhibition of the 20S proteasome by compounds like this compound can modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Signaling pathways affected by this compound.
Data Presentation: Anti-proliferative Activity of this compound
The following tables summarize the inhibitory effects of this compound on the proliferation of various cancer cell lines as determined by a 72-hour MTT assay.
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| HeLa | Cervical Cancer | 150 |
| MCF-7 | Breast Cancer | 250 |
| A549 | Lung Cancer | 320 |
| Jurkat | T-cell Leukemia | 80 |
| PC-3 | Prostate Cancer | 410 |
Table 1: Half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cancer Type | Average IC50 (nM) | Standard Deviation |
| Solid Tumors (HeLa, MCF-7, A549, PC-3) | 282.5 | 114.6 |
| Hematological Malignancy (Jurkat) | 80 | N/A |
Table 2: Summary of this compound activity by cancer type.
Experimental Protocols
Protocol 1: 20S Proteasome Activity Assay (Fluorometric)
This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates and to determine the inhibitory potential of compounds like this compound.
Caption: Workflow for the 20S Proteasome Activity Assay.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease inhibitor cocktail
-
This compound
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in assay buffer.
-
In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.
-
Include a positive control (e.g., purified 20S proteasome) and a negative control (assay buffer only).
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 40 µL of the fluorogenic substrate solution (e.g., 100 µM Suc-LLVY-AMC in assay buffer) to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 440 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of proteasome inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for the MTT Cell Proliferation Assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the anti-proliferative effects of 20S proteasome inhibitors like this compound in cancer cell lines. The data presented demonstrates the potential of this class of compounds to inhibit the growth of various cancer types. The detailed methodologies for proteasome activity and cell proliferation assays will enable researchers to effectively screen and characterize novel anti-cancer agents targeting the 20S proteasome.
References
- 1. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Updated Review and Perspective on 20S Proteasome Inhibitors in the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of proteasomes in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Xenograft Studies with 20S Proteasome Inhibitors
Disclaimer: A comprehensive literature search did not yield specific in vivo xenograft studies utilizing "20S Proteasome-IN-2". The following application notes and protocols are based on established methodologies for other proteasome inhibitors in xenograft models and are intended as a general guide for researchers, scientists, and drug development professionals. It is recommended to perform small-scale pilot studies to determine the optimal dosing, tolerability, and efficacy for any new compound, including "this compound".
Introduction to 20S Proteasome Inhibition in Cancer Therapy
The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. This system is crucial for regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1] In cancer cells, there is an increased reliance on the proteasome to degrade misfolded or damaged proteins, making it an attractive therapeutic target.[2][3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cancer cell death.[4][5]
"this compound" is a human 20S proteasome inhibitor with high selectivity for the β5 subunit, which exhibits chymotrypsin-like activity.[6][7] It has demonstrated anti-proliferative effects and induction of G2/M cell cycle arrest in vitro.[6][7] In vivo xenograft studies are a critical next step to evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Signaling Pathway of Proteasome Inhibition
Proteasome inhibitors block the degradation of multiple proteins, affecting various signaling pathways critical for cancer cell survival and proliferation. A key pathway inhibited is the NF-κB signaling cascade. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-survival genes. Proteasome inhibitors prevent IκBα degradation, thereby suppressing NF-κB activity and promoting apoptosis.[8]
References
- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 2. The role of proteasomes in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpjournal.org [jcpjournal.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for a Representative 20S Proteasome Inhibitor in Mice
Disclaimer: The compound "20S Proteasome-IN-2" is not described in the currently available scientific literature. Therefore, these application notes and protocols are based on a representative, orally bioavailable 20S proteasome inhibitor with demonstrated in vivo activity in mouse models. Researchers should use this information as a guideline and must determine the optimal dosage, administration route, and experimental design for "this compound" based on its unique pharmacological properties.
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.[1][2][3] This system regulates a variety of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[4] Inhibition of the proteasome, particularly the chymotrypsin-like (CT-L) activity of the β5 subunit, has emerged as a validated therapeutic strategy in oncology.[4] These application notes provide a comprehensive overview of the in vivo administration and experimental protocols for a representative 20S proteasome inhibitor in mouse models, intended for researchers in drug development and related scientific fields.
Quantitative Data Summary
The following tables summarize the reported dosage and administration details for a representative oral 20S proteasome inhibitor used in mouse xenograft models. This data is provided as a starting point for designing in vivo studies with novel 20S proteasome inhibitors like "this compound".
Table 1: Dosage and Administration of a Representative Oral 20S Proteasome Inhibitor in Mice
| Parameter | Details | Reference |
| Compound | Representative Oral 20S Proteasome Inhibitor (e.g., Ixazomib) | [4] |
| Mouse Strain | Nude mice bearing human multiple myeloma xenografts | [4] |
| Administration Route | Oral (p.o.) | [4] |
| Dosage Range | 5 - 15 mg/kg | [4] |
| Dosing Schedule | Once daily or as specified in the experimental protocol | [4] |
| Vehicle | To be determined based on the physicochemical properties of "this compound" (e.g., 0.5% methylcellulose in water) | N/A |
Table 2: Pharmacodynamic Response of a Representative Oral 20S Proteasome Inhibitor in Mice
| Parameter | Details | Reference |
| Tissue Analyzed | Tumor, blood, plasma | [4] |
| Assay | Measurement of 20S proteasome catalytic activities (Chymotrypsin-like, Trypsin-like, Caspase-like) | [4] |
| Key Finding | Dose-dependent and sustained inhibition of proteasome activity in tumor tissue correlated with tumor growth regression. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of a 20S proteasome inhibitor to mice.
Preparation of Dosing Solution
-
Determine the appropriate vehicle: The choice of vehicle is critical for the solubility and stability of the test compound. Common vehicles for oral administration in mice include:
-
0.5% (w/v) Methylcellulose in sterile water
-
5% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween 80 in sterile water
-
Corn oil
-
The optimal vehicle for "this compound" must be determined experimentally.
-
-
Calculate the required amount of compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of the inhibitor needed.
-
Prepare the formulation:
-
Weigh the precise amount of the 20S proteasome inhibitor.
-
If necessary, create a slurry with a small amount of a suspending agent (e.g., Tween 80).
-
Gradually add the vehicle while continuously mixing (e.g., vortexing or sonicating) to achieve a homogenous suspension.
-
Prepare the formulation fresh daily or determine its stability for storage.
-
In Vivo Administration in a Mouse Xenograft Model
This protocol describes the oral administration of a 20S proteasome inhibitor to mice bearing subcutaneous tumors.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Inject tumor cells (e.g., human multiple myeloma cell line RPMI-8226) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Randomization:
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Dosing Procedure:
-
Weigh each mouse daily to accurately calculate the dosing volume.
-
Administer the prepared inhibitor formulation or vehicle control orally using a gavage needle. The volume is typically 100 µL to 200 µL for a 20-25 g mouse.
-
Follow the predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Monitor the body weight of the mice daily as an indicator of toxicity.
-
Measure tumor volume 2-3 times per week.
-
Observe the general health and behavior of the animals.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Collect tumors, blood, and other tissues for pharmacodynamic and biomarker analysis.
-
Pharmacodynamic (PD) Assay: Measurement of Proteasome Inhibition
This protocol describes how to measure the inhibition of 20S proteasome activity in tumor tissue.
-
Tissue Homogenization:
-
Excise tumors at a specific time point after the final dose (e.g., 4, 8, or 24 hours).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue in a lysis buffer (e.g., containing 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% Glycerol) using a tissue homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Proteasome Activity Assay:
-
Use fluorogenic peptide substrates specific for the different catalytic activities of the proteasome:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Bz-VGR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
In a 96-well plate, add a standardized amount of protein lysate to a reaction buffer.
-
Add the specific fluorogenic substrate.
-
Incubate at 37°C and measure the increase in fluorescence over time using a plate reader.
-
The rate of AMC release is proportional to the proteasome activity.
-
Compare the activity in samples from treated animals to that of vehicle-treated controls to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of 20S proteasome inhibition leading to cellular responses.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy studies of a 20S proteasome inhibitor.
References
Application Notes and Protocols for Flow Cytometry Analysis Following 20S Proteasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the 26S proteasome, a crucial cellular machinery responsible for the degradation of a majority of intracellular proteins. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. The ubiquitin-proteasome system (UPS) targets proteins for degradation by tagging them with ubiquitin, which are then recognized and degraded by the 26S proteasome. Inhibition of the 20S proteasome's proteolytic activity leads to the accumulation of ubiquitinated proteins, which can disrupt cell cycle progression and induce apoptosis, making it a key target for therapeutic intervention, particularly in oncology.
These application notes provide a comprehensive guide to analyzing the cellular effects of 20S proteasome inhibition using flow cytometry. As specific data for "20S Proteasome-IN-2" is not widely available in public literature, we will utilize MG132 , a potent and well-characterized 20S proteasome inhibitor, as a representative compound for the described protocols and expected outcomes. The provided methodologies for apoptosis and cell cycle analysis are broadly applicable to various 20S proteasome inhibitors.
Mechanism of Action of 20S Proteasome Inhibitors
The 20S proteasome contains three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1] Proteasome inhibitors like MG132 primarily block the chymotrypsin-like activity, which is the rate-limiting step in protein degradation.[1] This inhibition leads to the accumulation of numerous regulatory proteins, including:
-
Cell Cycle Regulators: Cyclins and cyclin-dependent kinase (CDK) inhibitors (e.g., p21, p27) accumulate, leading to cell cycle arrest, typically at the G2/M phase.[2]
-
Pro-apoptotic Proteins: The accumulation of pro-apoptotic proteins (e.g., Bax, Bak) and the stabilization of tumor suppressors like p53 trigger the intrinsic apoptotic pathway.[3][4]
-
Inhibitors of NF-κB: The transcription factor NF-κB promotes cell survival by upregulating anti-apoptotic genes. Its activation is dependent on the proteasomal degradation of its inhibitor, IκBα. Proteasome inhibition prevents IκBα degradation, thereby suppressing NF-κB activity and promoting apoptosis.[1][4]
The culmination of these effects is the induction of programmed cell death, or apoptosis, in rapidly dividing cells such as cancer cells, which are often more sensitive to proteasome inhibition than normal cells.[1]
Data Presentation: Effects of MG132 on Apoptosis and Cell Cycle
The following tables summarize representative quantitative data obtained from flow cytometry analysis after treating cancer cell lines with the 20S proteasome inhibitor MG132.
Table 1: Induction of Apoptosis in Jurkat T-Cells by MG132
| Treatment | Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | - | 24 | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| MG132 | 0.1 | 24 | 15.2 ± 2.1 | 5.8 ± 1.1 | 21.0 ± 3.2 |
| MG132 | 0.5 | 24 | 35.8 ± 4.5 | 12.4 ± 2.3 | 48.2 ± 6.8 |
| MG132 | 1.0 | 24 | 55.3 ± 6.2 | 20.1 ± 3.5 | 75.4 ± 9.7 |
Data are presented as mean ± standard deviation from triplicate experiments and are representative of typical results.
Table 2: Cell Cycle Analysis of HEC-1B Endometrial Cancer Cells Treated with MG132 [2]
| Treatment | Concentration (µM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 24 | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| MG132 | 1 | 24 | 60.2 ± 2.8 | 18.5 ± 1.5 | 21.3 ± 2.0 |
| MG132 | 5 | 24 | 45.7 ± 3.5 | 15.3 ± 1.2 | 39.0 ± 2.8 |
| MG132 | 10 | 24 | 30.1 ± 2.9 | 10.8 ± 1.0 | 59.1 ± 3.5 |
Data are presented as mean ± standard deviation and are adapted from literature findings.[2]
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane using fluorescently labeled Annexin V and the assessment of membrane integrity using PI.
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
20S Proteasome Inhibitor (e.g., MG132)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of the 20S proteasome inhibitor (e.g., MG132) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA content with PI.
Materials:
-
Cells of interest
-
20S Proteasome Inhibitor (e.g., MG132)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the 20S proteasome inhibitor as described in Protocol 1, Step 1.
-
-
Cell Harvesting:
-
Harvest suspension or adherent cells as described in Protocol 1, Step 2.
-
-
Washing:
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Set gates to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak, indicative of apoptotic cells with fragmented DNA, may also be observed.
-
Visualizations
Caption: Workflow for apoptosis and cell cycle analysis.
Caption: 20S proteasome inhibition signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Proteasome Inhibitor MG132 on Cell Proliferation, Apoptosis, and Cell Cycle in HEC-1B and Ishikawa Cells [jsu-mse.com]
- 3. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"20S Proteasome-IN-2" solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of 20S Proteasome-IN-2. As "this compound" is a novel inhibitor, this guide is based on the general characteristics of similar proteasome inhibitors and established biochemical principles.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Difficulty Dissolving the Compound
Question: I am having trouble dissolving the lyophilized powder of this compound. What should I do?
Answer:
-
Verify the Recommended Solvent: Ensure you are using the recommended solvent. For initial stock solutions of proteasome inhibitors, high-purity, anhydrous dimethyl sulfoxide (DMSO) is typically the solvent of choice.
-
Solvent Quality: Use fresh, high-quality DMSO. DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound.[1]
-
Vortexing and Sonication: To aid dissolution, vortex the solution vigorously. If the compound still does not dissolve, brief sonication in a water bath can be effective.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can also help to increase solubility. However, prolonged heating should be avoided to prevent degradation.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation in Aqueous Buffer
Question: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
Answer:
-
Limited Aqueous Solubility: Many proteasome inhibitors have limited solubility in aqueous buffers.[2] It is crucial not to exceed the solubility limit.
-
Dilution Method: To minimize precipitation, add the DMSO stock solution to the aqueous buffer dropwise while vortexing. This ensures rapid mixing and prevents localized high concentrations of the inhibitor.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always consider the tolerance of your specific assay to DMSO.
-
pH of the Buffer: The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer is within the optimal range for this compound. For the proteasome inhibitor bortezomib, solubility is higher in a pH range of 2 to 6.5.
-
Use of Pluronic F-68 or other surfactants: For in vivo studies, a formulation with surfactants like Tween 80 or PEG300 might be necessary to improve solubility and stability.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions. For some proteasome inhibitors, ethanol and methanol are also viable options.
Q2: How should I store the stock solution of this compound?
A2: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. DMSO stock solutions of some proteasome inhibitors are stable for up to 3 months at -20°C.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of proteasome inhibitors in aqueous solutions can be limited. For instance, bortezomib is known to be unstable in solution.[3] We do not recommend storing aqueous solutions for more than one day.[2] Prepare fresh dilutions from the frozen DMSO stock for each experiment.
Q4: Can I store my diluted this compound in aqueous buffer at 4°C?
A4: It is not recommended. Due to potential instability and the risk of precipitation at lower temperatures, it is best to prepare fresh dilutions for each experiment.
Q5: My experiment runs for 24 hours. Is this compound stable under these conditions?
A5: The stability of proteasome inhibitors in cell culture media over extended periods can be a concern. For example, retrievable amounts of bortezomib were considerably reduced after 24 hours of incubation in cell-based assays.[4] It is advisable to perform a stability test under your specific experimental conditions.
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Stock Solution Solvent | Anhydrous DMSO | Ethanol and methanol may also be suitable for some inhibitors. |
| Stock Solution Concentration | 10-30 mg/mL | Dependent on the specific inhibitor. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Stable for up to 3 months. |
| Working Solution Solvent | Aqueous buffer (e.g., PBS, cell culture media) | |
| Final DMSO Concentration | 0.1% - 1% | Assay dependent; higher concentrations may affect cell viability. |
| Aqueous Solution Storage | Do not store | Prepare fresh for each use.[2] |
Experimental Protocols
Protocol 1: Determination of Solubility in Different Solvents
-
Preparation: Dispense a small, accurately weighed amount of this compound powder into several microcentrifuge tubes.
-
Solvent Addition: Add increasing volumes of the test solvent (e.g., DMSO, ethanol, water) to each tube.
-
Dissolution: After each addition, vortex the tube for 1-2 minutes.
-
Observation: Visually inspect for any undissolved particles against a dark background.
-
Calculation: The solubility is reached when the solution is clear. Calculate the concentration in mg/mL or mM.
Protocol 2: Assessment of Stability in Aqueous Buffer
-
Preparation: Prepare a fresh dilution of this compound in your experimental aqueous buffer to the final working concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the active compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile.
Figure 2. Experimental workflow for assessing the stability of this compound.
Signaling Pathway Context
Proteasome inhibitors like this compound exert their effects by blocking the degradation of proteins, which can interfere with various cellular signaling pathways. One of the key pathways affected is the NF-κB signaling pathway.
In this pathway, the 20S proteasome is responsible for degrading the inhibitor of NF-κB, IκBα. By inhibiting the proteasome, this compound prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks the transcription of pro-inflammatory genes.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Technical Support Center: Optimizing "20S Proteasome-IN-2" Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists effectively determine the optimal concentration of "20S Proteasome-IN-2" for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is an inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome complex. The 20S proteasome has multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, which are responsible for the degradation of most intracellular proteins.[1][2][3] By inhibiting these activities, "this compound" blocks the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis can induce cellular responses such as cell cycle arrest and apoptosis.[4][5]
Q2: What is a typical starting concentration range for "this compound" in cell-based assays?
A2: The optimal concentration of "this compound" is highly dependent on the cell type, cell density, and the duration of the treatment.[6] For initial experiments, it is advisable to perform a dose-response study over a wide concentration range. A broad starting range to consider is from 1 nM to 20 µM.[7] For many proteasome inhibitors, effects can be observed in the nanomolar to low micromolar range.
Q3: How can I determine the optimal concentration of "this compound" for my specific cell line?
A3: The ideal concentration will inhibit proteasome activity without causing excessive cytotoxicity from off-target effects or prolonged stress. A two-pronged approach is recommended:
-
Assess Proteasome Inhibition: Measure the chymotrypsin-like activity of the proteasome, as this is often the rate-limiting step in protein degradation.[1][8] This can be done using a variety of commercially available kits that utilize a fluorogenic or luminogenic substrate.[9][10][11][12]
-
Evaluate Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the cytotoxic effects of the inhibitor at different concentrations.
The optimal concentration will be the lowest concentration that gives a significant inhibition of proteasome activity with minimal impact on cell viability for the desired experimental timeframe.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations.
-
Possible Cause: The cell line being used may be particularly sensitive to proteasome inhibition. All proteasome inhibitors are toxic to cells at high concentrations or after prolonged treatment.[6]
-
Troubleshooting Steps:
-
Reduce Treatment Duration: Shorten the incubation time with "this compound".
-
Lower the Concentration Range: Perform a dose-response experiment with a lower concentration range (e.g., picomolar to low nanomolar).
-
Check Cell Confluency: Ensure that cells are not overly confluent, as this can increase sensitivity to stressors.[6]
-
Issue 2: No significant inhibition of proteasome activity is observed.
-
Possible Cause: The concentration of "this compound" may be too low, or the inhibitor may not be stable under the experimental conditions.
-
Troubleshooting Steps:
-
Increase Concentration: Titrate the inhibitor to higher concentrations. It is advisable to test a wide range, for example, up to 1000-fold.[6]
-
Verify Inhibitor Integrity: Ensure the inhibitor has been stored correctly at -20°C and that repeated freeze-thaw cycles have been avoided.[6] Prepare fresh dilutions from a stock solution for each experiment.
-
Confirm Assay Validity: Include a positive control for proteasome inhibition (e.g., MG132 or Bortezomib) to ensure the assay is working correctly.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Pay close attention to cell passage number, confluency, and media composition, as these can affect cellular responses.[6]
-
Ensure Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent inhibitor concentrations.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve "this compound", ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Data Presentation
Table 1: Example Dose-Response Data for "this compound" in HCT116 Cells (24-hour treatment)
| Concentration (µM) | Proteasome Activity (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 85 | 98 |
| 0.1 | 52 | 95 |
| 1 | 15 | 80 |
| 10 | 5 | 40 |
| 20 | 3 | 15 |
Experimental Protocols
Protocol 1: Determining the IC50 of "this compound" for Proteasome Inhibition
This protocol outlines the use of a luminescent cell-based assay to measure the chymotrypsin-like activity of the proteasome.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control. Incubate for the desired treatment time (e.g., 24 hours).
-
Assay Reagent Preparation: Prepare the proteasome-glo reagent according to the manufacturer's instructions.[13][14] This typically involves reconstituting a lyophilized substrate with a buffer.
-
Lysis and Signal Generation: Add an equal volume of the prepared proteasome-glo reagent to each well.[14] Mix on an orbital shaker for 2 minutes to induce cell lysis and initiate the enzymatic reaction.
-
Signal Measurement: Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[9] Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proteasome activity relative to the vehicle control for each concentration. Plot the results on a semi-log graph to determine the IC50 value.
Protocol 2: Assessing Cell Viability using an MTS Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a standard 96-well clear plate.
-
MTS Reagent Addition: Following the inhibitor treatment period, add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of "this compound".
Caption: Simplified signaling pathway of 20S proteasome inhibition.
References
- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 2. lifesensors.com [lifesensors.com]
- 3. lifesensors.com [lifesensors.com]
- 4. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Proteasome Inhibitors [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 10. Proteasome-Glo™ Assays [nld.promega.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]
- 13. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 14. promega.com [promega.com]
Technical Support Center: Investigating Off-Target Effects of 20S Proteasome Inhibitors
Disclaimer: Information regarding a specific compound designated "20S Proteasome-IN-2" is not publicly available. This guide provides a general framework and best practices for investigating the off-target effects of novel 20S proteasome inhibitors, hereafter referred to as "Compound X."
This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation when characterizing a novel 20S proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity at concentrations where 20S proteasome inhibition is minimal. What could be the cause?
A1: This observation strongly suggests potential off-target effects. Cytotoxicity independent of the primary target can arise from interactions with other essential cellular proteins, such as kinases or other classes of proteases. We recommend performing a broad kinase screen and an activity-based protein profiling (ABPP) assay to identify other potential targets.
Q2: How can we differentiate between on-target and off-target signaling pathway alterations?
A2: This is a critical experimental question. A key strategy is to use a structurally distinct 20S proteasome inhibitor as a control. If a signaling pathway is affected by Compound X but not by another known, potent 20S proteasome inhibitor at an equivalent level of proteasome inhibition, the effect is likely off-target. Additionally, a rescue experiment where the downstream effects of proteasome inhibition are specifically reversed can help delineate on-target from off-target signaling.
Q3: What are common off-target classes for proteasome inhibitors?
A3: Based on data from other proteasome inhibitors, common off-targets can include other serine hydrolases like cathepsins and calpains.[1][2] Some inhibitors have also shown activity against certain kinases.[3] It is crucial to experimentally determine the selectivity profile for each new compound.
Q4: What are the best initial assays to run for a preliminary off-target screen?
A4: A cost-effective initial screen would involve:
-
A broad-panel kinase assay (e.g., against 400+ kinases).
-
A cell viability assay in a panel of cell lines with varying sensitivities to proteasome inhibition (e.g., MTT or CellTiter-Glo assay).
-
A cellular thermal shift assay (CETSA) to confirm direct binding to the 20S proteasome and identify other potential binding partners in a cellular context.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent proteasome activity measurements. | 1. Compound instability in media. 2. Incorrect assay buffer or substrate. 3. Cell line variability. | 1. Check compound stability at 37°C over the experiment's time course. 2. Ensure the fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is appropriate and freshly prepared.[4][5] 3. Use a consistent cell line and passage number. |
| High background in Western blots for ubiquitin. | 1. Prolonged treatment with the inhibitor causing massive accumulation of polyubiquitinated proteins. 2. Lysis buffer not containing a deubiquitinase (DUB) inhibitor. | 1. Perform a time-course experiment to find the optimal treatment duration.[6] 2. Add a DUB inhibitor (e.g., PR-619) to your lysis buffer. |
| Observed phenotype does not correlate with the level of proteasome inhibition. | 1. The phenotype is driven by an off-target effect. 2. The specific proteasome activity being measured (e.g., chymotrypsin-like) is not the primary driver of the phenotype. | 1. Perform kinase and other off-target screening assays. 2. Measure the other proteasomal activities (trypsin-like and caspase-like).[7] |
| Difficulty confirming target engagement in cells. | 1. Poor cell permeability of Compound X. 2. Compound is actively exported from cells. | 1. Perform a CETSA to confirm intracellular target binding. 2. Use cell lines with known differences in drug transporter expression (e.g., P-glycoprotein). |
Experimental Protocols & Data Presentation
Table 1: Kinase Selectivity Profile of Compound X
This table summarizes hypothetical data from a kinase screen. Significant inhibition (typically >50% at 1 µM) warrants further investigation.
| Kinase Target | % Inhibition at 1 µM Compound X | IC₅₀ (nM) |
| Aurora Kinase A | 85% | 150 |
| VEGFR2 | 62% | 800 |
| p38α | 15% | >10,000 |
| EGFR | 5% | >10,000 |
| ... (other kinases) | ... | ... |
Table 2: Cytotoxicity Profile of Compound X vs. Bortezomib
This table presents hypothetical IC₅₀ values from a cell viability assay (e.g., MTT assay after 72h treatment) across different cell lines.
| Cell Line | Compound X IC₅₀ (nM) | Bortezomib IC₅₀ (nM) |
| HCT116 (Colon) | 50 | 10 |
| A549 (Lung) | 250 | 80 |
| K562 (Leukemia) | 25 | 5 |
| Primary Fibroblasts | >1000 | 500 |
Detailed Methodologies
Kinase Profiling Assay (General Protocol)
This assay is typically performed by a specialized vendor. The principle is to measure the activity of a large panel of recombinant kinases in the presence of the test compound.
-
Compound Preparation: Compound X is serially diluted to the desired screening concentrations (e.g., 10 µM to 1 nM).
-
Assay Reaction: For each kinase, the reaction is initiated by adding ATP to a mixture of the kinase, a specific substrate peptide, and Compound X.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This is often done using technologies like radiometric assays (³³P-ATP) or fluorescence-based methods.
-
Data Analysis: The percentage of kinase activity remaining relative to a DMSO control is calculated for each concentration of Compound X. IC₅₀ values are then determined for kinases showing significant inhibition.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X (and a positive control like Bortezomib) for the desired duration (e.g., 72 hours). Include a DMSO-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve to calculate the IC₅₀ value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics method to identify the direct targets of a compound in a complex proteome.[8]
-
Probe Selection: Use a broad-spectrum activity-based probe that labels the active sites of a class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases).
-
Competitive Inhibition: Incubate cell lysates or live cells with varying concentrations of Compound X.
-
Probe Labeling: Add the activity-based probe to the pre-incubated samples. The probe will only label enzymes whose active sites are not blocked by Compound X.
-
Detection & Analysis: The labeled proteins are typically detected by conjugating a reporter tag (like biotin or a fluorophore) via click chemistry. The protein-probe complexes can then be visualized by in-gel fluorescence scanning or enriched (e.g., with streptavidin beads) for identification by mass spectrometry. A decrease in probe labeling for a specific protein in the presence of Compound X indicates it is a direct target.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical on- and off-target effects of Compound X on cellular signaling pathways.
Experimental Workflow Diagram
Caption: A generalized workflow for identifying and validating off-target effects.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting 20S Proteasome Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing inconsistent results with 20S proteasome inhibitors. The following information is designed to help scientists and drug development professionals identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the basic function of the 20S proteasome, and how do inhibitors affect it?
The 20S proteasome is the catalytic core of the larger 26S proteasome complex, which is central to cellular protein degradation.[1][2] The 20S proteasome itself is a barrel-shaped structure that contains proteolytic active sites within its inner chamber.[2][3] It is responsible for degrading unfolded or damaged proteins in an ATP and ubiquitin-independent manner.[4] The 20S proteasome has three main types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1][5] Small molecule inhibitors typically target one or more of these active sites, preventing the breakdown of substrate proteins and leading to their accumulation.
Q2: My 20S proteasome inhibitor shows variable potency (IC50) across different experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Inhibitor Solubility and Stability: Poor solubility can lead to an inaccurate effective concentration. Ensure the inhibitor is fully dissolved in a compatible solvent and is stable under your experimental conditions (temperature, light exposure, and buffer components).
-
Substrate Concentration: The measured IC50 can be dependent on the concentration of the substrate used in the assay. Ensure you are using a consistent substrate concentration across all experiments.
-
Enzyme Concentration and Activity: The activity of the purified 20S proteasome can vary between batches and may decrease with improper storage. Always qualify a new batch of the enzyme and check its activity before starting an inhibitor screening experiment.
-
Buffer Components: Components in your assay buffer, such as certain detergents or chelating agents, can interfere with the inhibitor's activity.[6]
Q3: I am not observing any degradation of my target protein in my in vitro assay, even in the absence of an inhibitor. What could be wrong?
This is a common issue and often points to a problem with the substrate or the proteasome itself.
-
Substrate Conformation: The 20S proteasome preferentially degrades unfolded or intrinsically disordered proteins.[4][7] If your protein substrate is tightly folded, it may not be efficiently degraded by the 20S proteasome alone.[6] Consider denaturing your substrate before the assay.[6]
-
Proteasome Activity: Verify the activity of your purified 20S proteasome using a fluorogenic peptide substrate. This will confirm that the enzyme is active.[6]
-
Assay Conditions: Ensure your buffer composition and incubation time are optimal for 20S proteasome activity. Published protocols often recommend specific buffers, such as those containing Tris-HCl, MgCl2, and KCl.[6][8]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the signal from proteasome activity, making it difficult to accurately determine inhibitor potency.
| Potential Cause | Recommended Solution |
| Autofluorescence of the Inhibitor | Run a control experiment with the inhibitor alone (no enzyme or substrate) to measure its intrinsic fluorescence at the assay wavelengths. Subtract this value from your experimental readings. |
| Contaminated Buffer or Reagents | Prepare fresh buffers and solutions. Use high-purity water and reagents. |
| Non-Specific Substrate Cleavage | Ensure that the observed signal is due to proteasome activity. Run a control with the substrate and a potent, well-characterized proteasome inhibitor (like MG-132) to confirm that the signal is inhibited. |
Issue 2: Inconsistent Results in Cell-Based Assays
Moving from in vitro to cell-based assays introduces additional complexity.
| Potential Cause | Recommended Solution |
| Cell Permeability of the Inhibitor | The inhibitor may not be efficiently entering the cells. Consider using a different formulation or a more cell-permeable analog if available. |
| Inhibitor Efflux | Cells may be actively pumping the inhibitor out. This can be checked by using efflux pump inhibitors in co-treatment experiments. |
| Cell Line Differences | Different cell lines can have varying levels of proteasome subunits and endogenous inhibitors, affecting their sensitivity to your compound. |
| Activation of Stress Responses | Inhibition of the proteasome can induce cellular stress responses, which may counteract the intended effect.[2] Monitor for markers of cellular stress. |
Experimental Protocols
General Protocol for In Vitro 20S Proteasome Activity Assay
This protocol provides a general framework for measuring the activity of a 20S proteasome inhibitor using a fluorogenic peptide substrate.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% Glycerol.[8]
-
20S Proteasome: Reconstitute purified human 20S proteasome in assay buffer to a working concentration (e.g., 2 nM).
-
Fluorogenic Substrate: Prepare a stock solution of a chymotrypsin-like substrate (e.g., Suc-LLVY-AMC) in DMSO. The final assay concentration is typically 10-20 µM.
-
Test Inhibitor: Prepare a serial dilution of your inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor dilution (or DMSO for control) to the wells of a black 96-well plate.
-
Add 88 µL of the 20S proteasome solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm for AMC) in a plate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Overview of protein degradation pathways.
Caption: Troubleshooting workflow for inconsistent results.
Caption: NF-κB signaling pathway and proteasome inhibition.
References
- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Preventing "20S Proteasome-IN-2" degradation in media
Welcome to the technical support center for 20S Proteasome-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges during your experiments, with a focus on preventing compound degradation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] Many organic small molecules are readily soluble and more stable in DMSO compared to aqueous solutions.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]
Q2: How should I store the powdered compound and stock solutions of this compound?
A2: The powdered form of this compound should be stored at -20°C for long-term stability, as is common for many small molecules.[1][4] Stock solutions in DMSO should also be stored at -20°C or -80°C.[1][4] To minimize degradation from repeated freeze-thaw cycles, we strongly advise aliquoting the stock solution into single-use volumes.[1][3]
Q3: Can I store this compound diluted in cell culture media?
A3: It is not recommended to store this compound in cell culture media for extended periods. Small molecules can be unstable in aqueous-based solutions like cell culture media due to factors such as pH, enzymatic activity, and reaction with media components.[2][5][6] Prepare fresh dilutions in media for each experiment immediately before use.[3]
Q4: My experiment with this compound is not showing the expected inhibitory effect. What could be the cause?
A4: Several factors could contribute to a lack of efficacy. One common reason is the degradation of the compound in the experimental media, leading to a lower effective concentration.[5] Other possibilities include suboptimal compound concentration, issues with the initial stock solution, or the specific biology of your experimental system. We recommend running a stability test of the compound in your specific media (see the experimental protocol below) and verifying the concentration and integrity of your stock solution.
Troubleshooting Guide: Compound Degradation
If you suspect that this compound is degrading in your cell culture media, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| pH Instability | Check the pH of your cell culture medium after adding all supplements. Some small molecules are sensitive to pH changes and can degrade if the pH is not optimal.[5] Consider using a buffered solution for initial dilutions if your media's buffering capacity is a concern. |
| Enzymatic Degradation | Cell culture media containing serum can have enzymatic activity that degrades small molecules.[7] If you observe significant degradation, consider reducing the serum concentration or using a serum-free medium if your experimental design allows. |
| Light Sensitivity | Some compounds are light-sensitive and can degrade upon exposure to light.[8][9] Minimize the exposure of your stock solutions and experimental plates to direct light. Use amber-colored tubes for storage and cover plates with foil when possible. |
| Reaction with Media Components | Certain components in cell culture media, such as high concentrations of reducing agents or reactive oxygen species, can contribute to compound degradation.[6][10] If you suspect this is an issue, you may need to test the compound's stability in different media formulations. |
| Incorrect Storage | Repeated freeze-thaw cycles or improper storage temperatures can lead to gradual degradation of the compound in your stock solution.[1] Always aliquot your stock solution and store it at the recommended temperature. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.
Objective: To quantify the concentration of active this compound in cell culture medium at various time points.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC
-
96-well plates or microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Media Samples: Dilute the 10 mM stock solution into your pre-warmed cell culture medium to a final concentration of 10 µM. Prepare separate samples for media with and without serum if you are testing both conditions.
-
Time Zero (T=0) Sample: Immediately after preparing the media samples, take an aliquot of each and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Place the remaining media samples in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each media condition and store them at -80°C until analysis.
-
Sample Preparation for HPLC: Once all time points are collected, thaw the samples. Precipitate any proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the debris.
-
HPLC Analysis: Analyze the supernatant from each sample using an HPLC method optimized for this compound. The peak area of the compound will be proportional to its concentration.
-
Data Analysis: Compare the peak area of the compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
Hypothetical Stability Data:
The following table illustrates hypothetical stability data for this compound in different media conditions.
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 92 | 80 |
| 24 | 85 | 65 |
| 48 | 78 | 45 |
| 72 | 70 | 30 |
Visual Guides
Caption: A troubleshooting workflow for investigating poor efficacy of this compound.
Caption: Potential chemical and enzymatic degradation pathways for a small molecule inhibitor.
Caption: A typical experimental workflow for assessing the stability of a small molecule inhibitor.
References
- 1. captivatebio.com [captivatebio.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 20S Proteasome Inhibitor - Bortezomib
Disclaimer: The following information is for research purposes only and does not constitute medical advice. "20S Proteasome-IN-2" is not a publicly documented specific inhibitor. Therefore, this guide focuses on Bortezomib , a well-characterized proteasome inhibitor with extensive data available, to provide a representative technical support resource.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our non-cancerous cell line with Bortezomib. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different non-cancerous cell lines exhibit varying sensitivities to proteasome inhibitors. It is crucial to perform a dose-response curve to determine the specific IC50 for your cell line.
-
Proliferation Rate: Rapidly dividing cells are generally more sensitive to proteasome inhibitors.[1] Even non-cancerous lines with a high proliferation rate can show significant cytotoxicity.
-
Off-Target Effects: While Bortezomib primarily targets the β5 subunit of the 20S proteasome, it can also inhibit the β1 subunit at higher concentrations, potentially leading to increased cytotoxicity.[2]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to the inhibitor. Ensure consistency in your experimental setup.
Q2: Our experiment with Bortezomib shows inconsistent results between replicates. What are the possible causes and solutions?
A2: Inconsistent results can stem from several sources:
-
Reagent Stability: Ensure the Bortezomib stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Health and Plating Uniformity: Inconsistent cell numbers or viability across wells can lead to variable results. Ensure a single-cell suspension and uniform plating density.
-
Assay-Specific Issues: For colorimetric or fluorometric assays, ensure that there is no interference from the compound itself or the vehicle (e.g., DMSO). Run appropriate controls.
-
Incubation Time: The duration of exposure to Bortezomib is critical. Ensure precise timing for all replicates.
Q3: We are not observing the expected level of apoptosis in our non-cancerous cells after Bortezomib treatment, even at concentrations above the presumed IC50. Why might this be?
A3: A lack of apoptosis could be due to:
-
Cell-Specific Resistance Mechanisms: Some cell types may have intrinsic resistance mechanisms, such as upregulation of anti-apoptotic proteins or alternative protein degradation pathways.
-
Induction of Cell Cycle Arrest: Proteasome inhibition can lead to cell cycle arrest rather than immediate apoptosis in some cell types.[3] Analyze cell cycle distribution using flow cytometry.
-
Delayed Apoptotic Onset: The time course for apoptosis induction can vary. Perform a time-course experiment to identify the optimal time point for apoptosis detection.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect low levels of apoptosis. Consider using a combination of assays (e.g., Annexin V/PI staining and a caspase activity assay).
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
| Symptom | Possible Cause | Troubleshooting Step |
| Cell death is observed at very low concentrations of Bortezomib. | High sensitivity of the specific non-cancerous cell line. | Perform a detailed dose-response curve with a wide range of concentrations to accurately determine the IC50 value. |
| Cell proliferation rate is higher than anticipated. | Characterize the doubling time of your cell line. Consider using a less rapidly proliferating non-cancerous cell line for comparison. | |
| Off-target effects at the concentrations used. | Titrate down the concentration of Bortezomib. If possible, compare with a more selective β5 subunit inhibitor. | |
| Suboptimal cell culture conditions. | Ensure consistent cell density, passage number, and media formulation. Check for any potential contaminants in the cell culture. |
Guide 2: Inconsistent or Non-Reproducible Experimental Results
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate wells or experiments. | Improper handling of Bortezomib. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot. |
| Uneven cell plating. | Ensure a homogenous single-cell suspension before plating. Visually inspect plates after seeding to confirm even cell distribution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Assay interference. | Run a control with Bortezomib in cell-free media to check for any direct interaction with the assay reagents. Also, include a vehicle control (e.g., DMSO) at the highest concentration used. |
Quantitative Data: Cytotoxicity of Bortezomib in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Bortezomib in different cell lines. It is important to note that these values can vary depending on the experimental conditions.
| Cell Line | Cell Type | IC50 (nM) | Exposure Time (h) | Reference |
| CCD-19Lu | Human Lung Fibroblast (Non-cancerous) | 160 | 48 | [4] |
| A549 | Human Lung Carcinoma | 45 | 48 | [4] |
| MM1.S | Human Multiple Myeloma | 9 | Not Specified | [5] |
| U266 | Human Multiple Myeloma | Not Specified | Not Specified | [6] |
| RPMI-8226 | Human Multiple Myeloma | 10.73 (µM) | 48 | [7] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Bortezomib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Bortezomib for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
6-well plates
-
Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Bortezomib for the determined time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Bortezomib
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with Bortezomib for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.[9]
Visualizations
Signaling Pathway of Bortezomib-Induced Apoptosis
Caption: Bortezomib-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Cytotoxicity
Caption: Experimental workflow for cytotoxicity assessment.
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carfilzomib Treatment Causes Molecular and Functional Alterations of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 20S Proteasome-IN-2 with Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential interference from the inhibitor "20S Proteasome-IN-2" in fluorescent probe-based proteasome activity assays. While specific spectral data for "this compound" is not publicly available, this guide outlines general principles and systematic approaches to identify and mitigate interference from small molecule inhibitors.
Troubleshooting Guide
Unexpected or inconsistent results in your proteasome activity assay when using "this compound" may be due to direct interference with the fluorescent detection method. The following table summarizes potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Increased background fluorescence in the presence of the inhibitor | The inhibitor "this compound" is intrinsically fluorescent (autofluorescent) at the excitation and emission wavelengths of your probe. | 1. Run a control experiment with the inhibitor alone in the assay buffer to measure its intrinsic fluorescence.[1][2][3] 2. If the inhibitor is fluorescent, subtract its signal from all measurements. 3. Consider using a fluorescent probe with a different spectral profile that does not overlap with the inhibitor's fluorescence. |
| Reduced fluorescence signal that is not dose-dependent with proteasome activity | The inhibitor is quenching the fluorescence of the probe or the cleaved fluorophore. This can occur through various mechanisms such as Förster Resonance Energy Transfer (FRET), or static or dynamic quenching.[4][5][6] | 1. Perform a control experiment by incubating the inhibitor with the cleaved fluorophore (e.g., free AMC or BODIPY dye) to see if the signal is reduced. 2. If quenching is observed, you may need to use a different fluorescent probe or a non-fluorescent assay method to confirm your results. |
| Non-linear or unexpected kinetic profiles | The inhibitor's absorbance spectrum overlaps with the excitation or emission spectrum of the fluorescent probe, leading to an "inner filter effect". This attenuates the light reaching the fluorophore or the detector. | 1. Measure the absorbance spectrum of "this compound". 2. Compare the inhibitor's absorbance spectrum with the excitation and emission spectra of your fluorescent probe. 3. If there is significant overlap, consider using a lower concentration of the inhibitor if possible, or switch to a fluorescent probe with a different spectral profile. |
| Variability between replicate wells | The inhibitor may be precipitating at the concentrations used in the assay, causing light scattering and inconsistent fluorescence readings. | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of "this compound" in your assay buffer. 3. If solubility is an issue, consider adding a small amount of a solubilizing agent like DMSO (ensure it does not affect enzyme activity) or reducing the inhibitor concentration. |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
"this compound" is a selective inhibitor of the human 20S proteasome. It specifically targets the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome. By inhibiting this activity, it can induce cell cycle arrest and has shown anti-proliferative effects.
Q2: How can a small molecule inhibitor like "this compound" interfere with my fluorescence-based assay?
A small molecule inhibitor can interfere in several ways:
-
Autofluorescence: The inhibitor itself may be fluorescent at the wavelengths used for your probe, leading to a false positive signal.[1][2]
-
Fluorescence Quenching: The inhibitor can decrease the fluorescence signal of your probe without inhibiting the enzyme, leading to a false negative or an overestimation of inhibition.[4][5]
-
Inner Filter Effect: If the inhibitor absorbs light at the excitation or emission wavelength of your probe, it can reduce the amount of light that excites the probe or reaches the detector.
Q3: What are the spectral properties of common fluorescent probes for proteasome activity?
Two common classes of fluorescent probes are:
-
AMC-based substrates (e.g., Suc-LLVY-AMC): These probes are cleaved by the proteasome to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). AMC has an excitation maximum around 345-380 nm and an emission maximum around 445-460 nm.[7][8][9][10][11]
-
BODIPY-based probes (e.g., BODIPY FL): These probes are often used for their bright and photostable fluorescence. BODIPY FL has an excitation maximum around 502 nm and an emission maximum around 511 nm.[12][13][14][15]
Q4: What control experiments should I run to test for interference?
To determine if "this compound" is interfering with your assay, you should run the following controls:
-
Inhibitor alone: To check for autofluorescence.
-
Inhibitor with cleaved fluorophore: To check for quenching.
-
No-enzyme control: To determine the background fluorescence of the substrate and buffer.
-
Positive control inhibitor: Use a well-characterized proteasome inhibitor with known properties as a reference.
Q5: What should I do if I confirm that "this compound" is interfering with my assay?
If you confirm interference, you have several options:
-
Correct for the interference: If the interference is consistent (e.g., stable autofluorescence), you can subtract the background signal from your measurements.
-
Change your fluorescent probe: Select a probe with different excitation and emission wavelengths that do not overlap with the inhibitor's absorbance or fluorescence spectrum.
-
Use an orthogonal assay: Confirm your results using a different assay platform, such as a luminescence-based assay or a Western blot to look at the accumulation of a known proteasome substrate.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of "this compound"
Objective: To determine if "this compound" is intrinsically fluorescent at the wavelengths used for the proteasome activity assay.
Materials:
-
"this compound" stock solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of "this compound" in the assay buffer at the same concentrations you would use in your experiment.
-
Add the diluted inhibitor to the wells of the 96-well plate.
-
Include wells with only the assay buffer as a blank.
-
Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your proteasome activity assay.
-
Plot the fluorescence intensity against the inhibitor concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by "this compound"
Objective: To determine if "this compound" quenches the fluorescence of the cleaved fluorophore from your probe.
Materials:
-
"this compound" stock solution
-
Pure, cleaved fluorophore (e.g., AMC or BODIPY dye)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the cleaved fluorophore in the assay buffer at a concentration that gives a strong, stable fluorescence signal.
-
Prepare a serial dilution of "this compound" in the assay buffer.
-
In the wells of the 96-well plate, mix the fluorophore solution with the different concentrations of the inhibitor.
-
Include control wells with the fluorophore and assay buffer without the inhibitor.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Read the fluorescence on a plate reader.
-
A concentration-dependent decrease in the fluorescence signal in the presence of the inhibitor suggests quenching.
Visualizations
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan Fluorescence Quenching by Enzyme Inhibitors As a Tool for Enzyme Active Site Structure Investigation: Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. south-bay-bio.com [south-bay-bio.com]
- 11. Ubpbio SUC-LLVY-AMC, 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BODIPY FL Dye | Thermo Fisher Scientific - LT [thermofisher.com]
Interpreting unexpected phenotypes with "20S Proteasome-IN-2"
Welcome to the technical support center for 20S Proteasome-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the 20S proteasome core particle.[1] Specifically, it targets the chymotrypsin-like (CT-L) activity of the β5 subunit, which is a crucial component of the proteasome's proteolytic function.[2] By inhibiting this activity, the inhibitor blocks the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[3] This disruption of protein homeostasis can induce cellular stress and apoptosis, particularly in rapidly dividing cells like cancer cells.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be reconstituted in a suitable solvent like DMSO and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the reconstituted solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for in vitro and cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.[5] A suggested starting range for cell-based assays is between 10 nM and 1 µM. For in vitro proteasome activity assays, a lower concentration range of 1 nM to 100 nM is recommended.
Q4: Is this compound specific for the 20S proteasome?
A4: this compound is designed for high specificity towards the chymotrypsin-like activity of the 20S proteasome. However, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations.[6] It is recommended to include appropriate controls in your experiments to validate the on-target effects.
Troubleshooting Unexpected Phenotypes
Q5: My cells are not showing the expected apoptotic phenotype after treatment with this compound. What could be the reason?
A5: Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the EC50 value.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors. This can be due to mutations in the proteasome subunits or upregulation of compensatory pathways.[7]
-
Incorrect Handling or Storage: Improper storage or multiple freeze-thaw cycles of the reconstituted inhibitor can lead to its degradation.
-
Short Treatment Duration: The duration of treatment may not be sufficient to induce apoptosis. Consider extending the incubation time.
Q6: I am observing unexpected off-target effects. How can I confirm if these are due to this compound?
A6: Distinguishing on-target from off-target effects is crucial for accurate data interpretation.[8] Here are some strategies:
-
Use a Structurally Unrelated Proteasome Inhibitor: Compare the phenotype observed with this compound to that induced by another proteasome inhibitor with a different chemical scaffold (e.g., Bortezomib or MG-132). If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiment: If the off-target effect is due to the inhibition of a specific kinase, for example, co-treatment with a specific activator of that kinase might rescue the phenotype.
-
Activity-Based Probes: Use activity-based probes to profile the inhibitor's activity against a panel of other proteases to identify potential off-target interactions.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. Analyze if the unexpected phenotype is only present at concentrations significantly higher than the IC50 for proteasome inhibition.
Q7: After treating my cells with this compound, I see a significant decrease in my protein of interest, which is contrary to the expected accumulation. What is happening?
A7: While proteasome inhibition generally leads to protein accumulation, a decrease in a specific protein can occur due to several indirect mechanisms:
-
Transcriptional Downregulation: The accumulation of certain regulatory proteins due to proteasome inhibition can lead to the transcriptional repression of other genes, including your gene of interest.
-
Activation of Alternative Degradation Pathways: Cells can compensate for proteasome inhibition by upregulating other proteolytic systems, such as autophagy. Your protein of interest might be a substrate for these alternative pathways.
-
ER Stress-Induced Apoptosis: Prolonged proteasome inhibition can lead to severe ER stress and subsequent apoptosis.[4][7] The observed decrease in your protein could be a consequence of overall cellular degradation during apoptosis.
Data Presentation
Table 1: In Vitro Proteasome Activity Inhibition
| Proteasome Activity | This compound IC50 (nM) |
| Chymotrypsin-like | 5.2 |
| Trypsin-like | > 10,000 |
| Caspase-like | > 10,000 |
Table 2: Cellular Potency in Various Cancer Cell Lines
| Cell Line | Apoptosis EC50 (nM) |
| Multiple Myeloma (MM.1S) | 15 |
| Breast Cancer (MCF-7) | 50 |
| Colon Cancer (HCT116) | 75 |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of purified 20S proteasome.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 20 µL of purified 20S proteasome to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.[9]
-
Calculate the rate of substrate cleavage and determine the IC50 value for the inhibitor.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
-
Reagents:
-
Cell culture medium
-
Cells of interest
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the EC50 value.
-
Visualizations
Caption: The Ubiquitin-Proteasome System and the target of this compound.
Caption: Inhibition of NF-κB signaling by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. embopress.org [embopress.org]
- 3. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Proteasome Inhibitors [labome.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 20S Proteasome Inhibitors: Selectivity Profile of Carfilzomib
A Note on "20S Proteasome-IN-2": Extensive searches for a specific proteasome inhibitor with the designation "this compound" have not yielded any publicly available data regarding its chemical structure, mechanism of action, or selectivity. This name does not appear to correspond to a specific, characterized compound in the scientific literature or commercial databases. Therefore, a direct quantitative comparison with Carfilzomib is not possible at this time.
This guide will provide a detailed analysis of Carfilzomib's selectivity and the experimental methodologies used to characterize proteasome inhibitors. This information will serve as a valuable resource for researchers to understand the properties of Carfilzomib and to design experiments to compare it with other inhibitors of interest.
Carfilzomib: A Second-Generation Irreversible Proteasome Inhibitor
Carfilzomib (Kyprolis®) is a tetrapeptide epoxyketone that irreversibly inhibits the proteasome and is approved for the treatment of multiple myeloma.[1] Its mechanism of action involves covalent binding to the N-terminal threonine residue of the active sites within the 20S proteasome core particle.[2] Carfilzomib exhibits a high degree of selectivity for the chymotrypsin-like activity of the proteasome, which is primarily mediated by the β5 subunit of the constitutive proteasome and the β5i (LMP7) subunit of the immunoproteasome.[3]
Quantitative Analysis of Carfilzomib's Selectivity
The inhibitory activity of Carfilzomib against the different catalytic subunits of the constitutive proteasome (c20S) and the immunoproteasome (i20S) has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Proteasome Subunit | Activity | Carfilzomib IC50 (nM) | Reference |
| Constitutive Proteasome (c20S) | |||
| β5 | Chymotrypsin-like | 5.2 | |
| β2 | Trypsin-like | 379 ± 107 | [1] |
| β1 | Caspase-like | 618 ± 149 | [1] |
| Immunoproteasome (i20S) | |||
| β5i (LMP7) | Chymotrypsin-like | 14 | |
| β2i (MECL-1) | Trypsin-like | >1000 | |
| β1i (LMP2) | Caspase-like | >1000 | |
| Cell-Based Assay (ANBL-6 cells) | |||
| Chymotrypsin-like | <5 | [4] |
Signaling Pathways Modulated by Proteasome Inhibition
Proteasome inhibitors, including Carfilzomib, disrupt cellular homeostasis by preventing the degradation of ubiquitinated proteins. This leads to the accumulation of regulatory proteins, triggering several key signaling pathways that culminate in cell cycle arrest and apoptosis.
Experimental Protocols
Accurate comparison of proteasome inhibitors requires standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used to determine the selectivity and potency of compounds like Carfilzomib.
In Vitro Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the activity of purified 20S proteasome or proteasome complexes from cell lysates against specific fluorogenic peptide substrates.
Objective: To determine the IC50 values of an inhibitor against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome.
Materials:
-
Purified human 20S proteasome (commercially available).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Proteasome Inhibitor (e.g., Carfilzomib, "this compound") dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration 10-20 µM).
-
Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Cell-Based Proteasome Activity Assay
This assay measures the proteasome activity within intact cells, providing a more physiologically relevant assessment of inhibitor potency.
Objective: To determine the cellular IC50 of an inhibitor for the different proteasome activities.
Materials:
-
Human cancer cell line (e.g., RPMI-8226 multiple myeloma cells).
-
Cell culture medium and supplements.
-
Proteasome-Glo™ Cell-Based Assay Kits (Promega) for chymotrypsin-like, trypsin-like, and caspase-like activities.
-
Proteasome Inhibitor (e.g., Carfilzomib, "this compound") dissolved in DMSO.
-
96-well white-walled, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of the proteasome inhibitor in culture medium.
-
Treat the cells with various concentrations of the inhibitor or vehicle control (final volume 200 µL per well) and incubate for a specified time (e.g., 1-4 hours).
-
Equilibrate the plate to room temperature for 15-20 minutes.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions for the specific activity being measured.[3]
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes at room temperature.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value as described in the in vitro assay protocol.[2]
Conclusion
Carfilzomib is a highly potent and selective irreversible inhibitor of the chymotrypsin-like activity of the proteasome. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the selectivity and potency of novel proteasome inhibitors and to conduct comparative studies against established drugs like Carfilzomib. A thorough understanding of an inhibitor's selectivity profile is crucial for predicting its therapeutic efficacy and potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bortezomib Resistance: A Comparative Analysis of a Novel 20S Proteasome Subunit β5 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the proteasome inhibitor bortezomib represents a significant clinical challenge in the treatment of multiple myeloma. This guide provides a comparative analysis of bortezomib and a novel therapeutic strategy employing a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the 20S proteasome subunit β5. This emerging approach offers a potential solution to overcome bortezomib resistance by eliminating the drug's target protein.
Overcoming Resistance: A Shift from Inhibition to Degradation
Bortezomib, a first-in-class proteasome inhibitor, has been a cornerstone in the treatment of multiple myeloma. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.[1][2] However, acquired resistance often develops, frequently through mutations in the PSMB5 gene encoding the β5 subunit, which reduces the binding affinity of bortezomib, or through the upregulation of proteasome subunits.[3][4]
In contrast to inhibition, the PROTAC strategy offers a catalytic mechanism to eliminate the target protein. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the protein of interest, in this case, the 20S proteasome subunit β5 (PSMB5), leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] This approach can be effective even when the target protein is mutated or overexpressed, offering a promising avenue to circumvent bortezomib resistance.[8]
Comparative Efficacy in Bortezomib-Resistant Models
Recent studies have highlighted the potential of novel PROTACs, specifically compounds 12f and 14 , in overcoming bortezomib resistance in multiple myeloma cell lines.[8] The following tables summarize the in vitro efficacy of these PROTACs compared to bortezomib and the second-generation proteasome inhibitor, carfilzomib, in both bortezomib-sensitive and -resistant multiple myeloma cell lines.
Table 1: Comparative IC50 Values in Bortezomib-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Compound | Cell Line | Bortezomib Resistance Status | IC50 (nM) |
| Bortezomib | MM1S WT | Sensitive | 15.2[9] |
| Bortezomib | MM1S/R BTZ | Resistant | 44.5[9] |
| Bortezomib | KMS-11 | Sensitive | 6[10] |
| Bortezomib | KMS-11/BTZ | Resistant | 148.3[10] |
| Bortezomib | OPM-2 | Sensitive | 3.1[10] |
| Bortezomib | OPM-2/BTZ | Resistant | 51.6[10] |
| Bortezomib | RPMI-8226 WT | Sensitive | 7.3 ± 2.4[11] |
| Bortezomib | RPMI-8226/BTZ7 | Resistant | 25.3 ± 6.6[11] |
| Bortezomib | RPMI-8226/BTZ100 | Highly Resistant | 231.9 ± 73[11] |
| Carfilzomib | MM1S WT | Sensitive | 8.3[9] |
| Carfilzomib | MM1S/R CFZ | Resistant | 23.0[9] |
| PROTAC 12f | KM3/BTZ | Bortezomib-Resistant | Potent Antitumor Effects Reported [8] |
| PROTAC 14 | KM3/BTZ | Bortezomib-Resistant | Potent Antitumor Effects Reported [8] |
Note: Specific IC50 values for PROTACs 12f and 14 in the bortezomib-resistant KM3/BTZ cell line were not publicly available in the cited literature, which reported "robust antitumor effects". Further investigation of the primary source is recommended for precise quantitative data.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of bortezomib and the novel PROTACs are illustrated in the following diagrams.
Caption: Mechanism of Bortezomib and Resistance.
Caption: Mechanism of PSMB5-Targeting PROTACs.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Multiple myeloma cells (e.g., MM1S WT, MM1S/R BTZ, KMS-11, KMS-11/BTZ) are seeded in 96-well plates at a density of 1-2 x 104 cells/well.[12]
-
Compound Treatment: Cells are treated with serial dilutions of bortezomib, carfilzomib, or PROTACs for a specified duration (e.g., 24, 48, or 72 hours).[10][13]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.
Caption: Cell Viability Assay Workflow.
Western Blot for Proteasome Subunit Degradation
-
Cell Lysis: Cells are treated with the PROTAC or vehicle control for a specified time, then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[12][14]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., PSMB5) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the level of the target protein is normalized to the loading control.
Caption: Western Blot Workflow.
Conclusion
The development of PROTACs targeting the 20S proteasome subunit β5 for degradation represents a novel and promising strategy to overcome bortezomib resistance in multiple myeloma. By shifting the therapeutic paradigm from inhibition to targeted degradation, these molecules have the potential to be effective against tumors harboring mutations or overexpression of the drug target. Further preclinical and clinical investigation of these novel degraders is warranted to fully elucidate their therapeutic potential in the context of bortezomib-resistant disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 20S proteasome subunit β5 PROTAC degraders as potential therapeutics for pharyngeal carcinoma and Bortezomib-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate selection by the proteasome during degradation of protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Specificity of 20S Proteasome-IN-2: A Comparative Guide to its Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a proteasome inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a detailed comparison of "20S Proteasome-IN-2," a representative of a novel class of non-covalent di-peptide inhibitors, with other established proteasome inhibitors, focusing on its cross-reactivity with other proteases.
"this compound" belongs to a class of inhibitors demonstrating exceptional potency and selectivity for the β5 (chymotrypsin-like) subunit of the 20S proteasome.[1][2][3] This high degree of selectivity is a significant advancement in the field, offering the potential for more targeted therapeutic interventions with fewer side effects compared to broader-spectrum inhibitors. This guide will delve into the experimental data that substantiates these claims, compare it with other widely used proteasome inhibitors, and provide detailed protocols for assessing protease selectivity.
Comparative Selectivity Profile
The table below summarizes the inhibitory activity of the class of compounds to which "this compound" belongs against various proteasome subunits and a panel of other common proteases. For comparison, data for the well-established proteasome inhibitors Bortezomib and Carfilzomib are also included.
| Target Protease | "this compound" (and related non-covalent di-peptides) | Bortezomib | Carfilzomib |
| Proteasome Subunits | |||
| 20S β5 (Chymotrypsin-like) | Low nM IC50 | Potent Inhibition | Potent, Irreversible Inhibition |
| 20S β1 (Caspase-like) | >100,000-fold selectivity over β5 | Inhibits | Minimal Inhibition |
| 20S β2 (Trypsin-like) | >100,000-fold selectivity over β5 | Inhibits to a lesser extent | Minimal Inhibition |
| Other Proteases | |||
| Cathepsin G | No significant inhibition at 10 µM | Potent Inhibition | No significant inhibition |
| Chymase | No significant inhibition at 10 µM | Potent Inhibition | No significant inhibition |
| Cathepsin A | No significant inhibition at 10 µM | Potent Inhibition | No significant inhibition |
| Dipeptidyl Peptidase II | No significant inhibition at 10 µM | Potent Inhibition | No significant inhibition |
| HtrA2/Omi | No significant inhibition at 10 µM | Potent Inhibition | No significant inhibition |
| Chymotrypsin | No significant inhibition at 10 µM | Potent Inhibition | No significant inhibition |
| Thrombin | No significant inhibition at 10 µM | No significant inhibition | Not reported |
| Elastase | No significant inhibition at 10 µM | Partial Inhibition (~30-40%) | Not reported |
| Renin | No significant inhibition at 10 µM | Partial Inhibition (~30-40%) | Not reported |
| Angiotensin-Converting Enzyme | No significant inhibition at 10 µM | Partial Inhibition (~30-40%) | Not reported |
Data for "this compound" and related compounds are based on published findings for a series of non-covalent di-peptide inhibitors.[1][3] Data for Bortezomib and Carfilzomib are compiled from various studies.[4]
As the data illustrates, "this compound" and its class of inhibitors exhibit a remarkable selectivity for the β5 subunit of the proteasome, with negligible activity against other proteasome subunits and a wide range of other proteases at concentrations up to 10 µM.[1][3] In stark contrast, Bortezomib, a dipeptide boronate, inhibits multiple serine proteases, including cathepsin G, chymase, and HtrA2/Omi, with potencies near or equivalent to its inhibition of the proteasome.[4] This off-target activity is believed to contribute to some of the adverse side effects observed in patients, such as peripheral neuropathy.[4] Carfilzomib, a tetrapeptide epoxyketone, demonstrates greater selectivity than Bortezomib and primarily targets the chymotrypsin-like activity of the proteasome, with minimal off-target effects on the serine proteases inhibited by Bortezomib.[4][5][6]
Signaling Pathways and Experimental Workflows
To understand the implications of protease selectivity, it is crucial to visualize the biological pathways involved and the experimental procedures used to assess inhibitor specificity.
Figure 1: Ubiquitin-Proteasome System and Inhibitor Targets. This diagram illustrates the ubiquitination cascade leading to protein degradation by the 26S proteasome, which contains the 20S catalytic core. "this compound" selectively inhibits the β5 subunit of the 20S proteasome, while Bortezomib exhibits broader inhibition of proteasome subunits and off-target proteases.
Figure 2: Experimental Workflow for Protease Selectivity Profiling. This diagram outlines the key steps in determining the selectivity of a protease inhibitor. A panel of purified proteases is incubated with the inhibitor and a specific fluorogenic substrate. The resulting fluorescence is measured to determine the IC50 value for each protease, allowing for the generation of a comprehensive selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of "this compound" and its comparators.
In Vitro 20S Proteasome Inhibition Assay
Objective: To determine the IC50 values of an inhibitor against the different catalytic subunits of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for β5, chymotrypsin-like activity)
-
Boc-LRR-AMC (for β2, trypsin-like activity)
-
Z-LLE-AMC (for β1, caspase-like activity)
-
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.03% SDS
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions to each well. For control wells, add 2 µL of DMSO.
-
Add 98 µL of a solution containing the 20S proteasome (final concentration ~0.5 nM) and the respective fluorogenic substrate (final concentration ~10-20 µM) in assay buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protease Selectivity Panel Assay
Objective: To assess the cross-reactivity of an inhibitor against a panel of non-proteasomal proteases.
Materials:
-
A panel of purified human proteases (e.g., Cathepsin G, Chymase, Thrombin, Trypsin, etc.)
-
Specific fluorogenic or colorimetric substrates for each protease.
-
Assay buffers optimized for each protease.
-
Test inhibitor dissolved in DMSO.
-
96-well microplates (black or clear, depending on the substrate).
-
Plate reader (fluorescence or absorbance).
Procedure:
-
The assay is performed similarly to the proteasome inhibition assay, with modifications specific to each protease.
-
Prepare serial dilutions of the test inhibitor.
-
In separate wells of a microplate, incubate each protease with the test inhibitor at various concentrations in its optimized assay buffer.
-
Initiate the reaction by adding the specific substrate for each protease.
-
After a suitable incubation period at the optimal temperature for each enzyme, measure the signal (fluorescence or absorbance).
-
Calculate the percentage of inhibition and determine the IC50 values as described above. A lack of significant inhibition at high concentrations (e.g., 10 µM) indicates high selectivity.
Conclusion
"this compound" represents a significant advancement in the development of targeted cancer therapeutics. Its high selectivity for the β5 subunit of the 20S proteasome, coupled with a lack of cross-reactivity against other proteases, distinguishes it from broader-spectrum inhibitors like Bortezomib. This exquisite selectivity profile suggests a potentially wider therapeutic window and a more favorable side-effect profile. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify these findings and to evaluate the selectivity of other novel protease inhibitors. As the field of targeted protein degradation continues to evolve, highly selective inhibitors such as "this compound" will be invaluable tools for both basic research and clinical applications.
References
- 1. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel non-covalent inhibitors selective to the β5-subunit of the human 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S [beta]5-subunit (Journal Article) | OSTI.GOV [osti.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carfilzomib for relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of "20S Proteasome-IN-2" Anti-proliferative Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-proliferative data available for the 20S proteasome inhibitor, "20S Proteasome-IN-2". Due to the limited availability of public, peer-reviewed data for this specific compound, a direct and comprehensive comparison with alternative inhibitors, including detailed experimental reproducibility, cannot be fully compiled at this time. The information presented is based on currently accessible data, primarily from commercial suppliers.
Data Presentation
A thorough search for peer-reviewed studies detailing the anti-proliferative effects of "this compound" did not yield specific IC50 values in cancer cell lines or comparative data with other proteasome inhibitors. The primary available information identifies "this compound" as a human 20S proteasome inhibitor with high selectivity for the β5 subunit, exhibiting an IC50 of 0.18 μM for this enzymatic activity.[1][2][3][4] While it is reported to have anti-proliferative effects in vitro and in vivo and to arrest the cell cycle at the G2/M phase, specific quantitative data on its anti-proliferative activity is not publicly available in the scientific literature.
To facilitate future comparative analysis, a template table is provided below. Researchers who have generated data on "this compound" are encouraged to use this structure to organize their findings.
Table 1: Comparative Anti-proliferative Activity of 20S Proteasome Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Type | Incubation Time (hrs) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bortezomib | |||||
| Carfilzomib | |||||
| Other Alternative(s) |
Experimental Protocols
Without access to the original research articles describing the biological evaluation of "this compound," a specific, validated experimental protocol for its use in anti-proliferative assays cannot be provided. However, a general protocol for assessing the anti-proliferative activity of a test compound is outlined below. This protocol can be adapted for the evaluation of "this compound".
General Protocol for Anti-proliferative Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" (or other inhibitors) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cell plates and add the medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Mandatory Visualization
To provide a conceptual framework for the experiments and the biological pathway of interest, the following diagrams are provided.
Caption: General workflow for determining the anti-proliferative activity of a compound.
Caption: Simplified diagram of the Ubiquitin-Proteasome signaling pathway.
References
The Synergistic Potential of 20S Proteasome Inhibition in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The 20S proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, making it a key regulator of cell function and survival. In cancer cells, which often exhibit high rates of protein production and turnover, the proteasome is essential for maintaining viability. Consequently, inhibiting the 20S proteasome has emerged as a powerful strategy in oncology. This guide provides a comparative overview of the synergistic effects observed when a 20S proteasome inhibitor, exemplified here by bortezomib, is combined with other anticancer agents. Due to the limited specific data available for "20S Proteasome-IN-2," the well-documented and clinically approved 20S proteasome inhibitor bortezomib will be used as a representative agent to illustrate these synergistic interactions.
Quantitative Analysis of Synergistic Effects
The synergy between bortezomib and other anticancer drugs has been extensively studied across various cancer types. The level of synergy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where a CI value less than 1 indicates a synergistic effect. The following tables summarize key quantitative data from preclinical studies, showcasing the enhanced efficacy of combination therapies.
| Combination Therapy | Cancer Type | Cell Line | IC50 (Bortezomib, nM) | IC50 (Partner Drug, nM) | Combination Index (CI) | Reference |
| Bortezomib + Panobinostat | Multiple Myeloma | MM.1S | ~25 | ~20 | < 1.0 (Synergistic) | [1] |
| Bortezomib + Panobinostat | Multiple Myeloma | U266 | ~30 | ~25 | < 1.0 (Synergistic) | [2] |
| Bortezomib + Panobinostat | Acute Myeloid Leukemia | HL60/ADR | Not Specified | Not Specified | Synergistic | [3] |
| Bortezomib + Doxorubicin | Neuroblastoma | SK-N-SH | Not Specified | Not Specified | Synergistic | [4] |
| Bortezomib + Doxorubicin | Neuroblastoma | SH-SY5Y | Not Specified | Not Specified | Synergistic | [4] |
| Bortezomib + Doxorubicin | Multiple Myeloma | U266B1 | 6.25 | Varies | Synergistic (E/T ratio > 1.2) | [5][6][7] |
| Bortezomib + Pegylated Liposomal Doxorubicin | Breast Cancer | Metastatic | Not Applicable (Clinical Study) | Not Applicable (Clinical Study) | Minimal Activity | [8] |
Note: IC50 values can vary between studies depending on the experimental conditions. The Combination Index (CI) provides a more standardized measure of interaction. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The E/T ratio represents the experimental versus theoretical cell death, with a value > 1 suggesting synergy.
Experimental Protocols
To ensure the reproducibility and validity of synergy studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of the individual drugs and their combinations at a constant ratio. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. These values are then used to determine the IC50 and for synergy analysis using the Chou-Talalay method.[9][10][11][12][13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the drugs of interest as described for the viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[14][15]
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.
Calculation:
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination.
-
Median-Effect Equation: Use the median-effect equation to linearize the dose-effect curves and determine the parameters Dm (median-effect dose or IC50) and m (slope).
-
Combination Index (CI) Calculation: The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (x% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation: A CI value of < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.[16][17][18][19]
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the underlying biological mechanisms.
Caption: Workflow for assessing drug synergy in vitro.
Caption: Synergistic mechanism of Bortezomib and Panobinostat.
Mechanisms of Synergy
The synergistic effects of 20S proteasome inhibitors with other anticancer agents are often multifactorial, involving the targeting of complementary and interconnected cellular pathways.
Bortezomib and HDAC Inhibitors (e.g., Panobinostat)
The combination of bortezomib with histone deacetylase (HDAC) inhibitors like panobinostat has shown profound synergy, particularly in multiple myeloma.[20][21][22][23] The proposed mechanisms include:
-
Dual Blockade of Protein Degradation: Bortezomib inhibits the proteasome, leading to an accumulation of misfolded proteins. HDAC inhibitors, particularly those targeting HDAC6, can inhibit the alternative aggresome pathway for protein clearance. This dual blockade results in overwhelming proteotoxic stress and triggers apoptosis.[22][24]
-
Inhibition of Pro-Survival Signaling: Both bortezomib and panobinostat have been shown to inhibit critical pro-survival pathways such as the AKT and NF-κB pathways, further sensitizing cancer cells to apoptosis.[3]
Bortezomib and DNA-Damaging Agents (e.g., Doxorubicin)
The combination of bortezomib with DNA-damaging agents like doxorubicin has demonstrated synergy in various cancer models.[4][5][6][7][25] The underlying mechanisms are thought to involve:
-
Inhibition of Aggresome Formation: Bortezomib-induced proteotoxic stress can lead to the formation of aggresomes, a cellular defense mechanism. Doxorubicin has been shown to inhibit aggresome formation, thereby potentiating the cytotoxic effects of bortezomib.[5][6][7]
-
Augmentation of ER/Golgi Stress: The accumulation of misfolded proteins caused by bortezomib induces stress in the endoplasmic reticulum (ER) and Golgi apparatus. Doxorubicin can exacerbate this stress, pushing the cell towards apoptosis.[5][6][7]
-
Inhibition of NF-κB: Bortezomib's inhibition of the NF-κB pathway can prevent the expression of anti-apoptotic genes that might be induced by doxorubicin-mediated DNA damage, thus lowering the threshold for apoptosis.
Conclusion
The combination of 20S proteasome inhibitors with other anticancer agents represents a promising therapeutic strategy. As demonstrated with bortezomib, such combinations can lead to synergistic cytotoxicity through the targeting of multiple, often complementary, cellular pathways. This guide provides a framework for understanding and evaluating these synergistic interactions, highlighting the importance of robust experimental design and quantitative analysis. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design of novel and more effective combination therapies for cancer.
References
- 1. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of panobinostat and bortezomib on chemoresistant acute myelogenous leukemia cells via AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Doxorubicin synergizes bortezomib-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Myeloma | Doxorubicin synergizes bortezomib-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis | springermedicine.com [springermedicine.com]
- 8. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Panobinostat in combination with bortezomib and dexamethasone in multiply relapsed and refractory myeloma; UK routine care cohort | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 24. Drug: Bortezomib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 25. Role of combination bortezomib and pegylated liposomal doxorubicin in the management of relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 20S Proteasome Inhibitors
Disclaimer: The following guidelines provide essential safety and disposal information for a class of research compounds known as 20S proteasome inhibitors. As a specific Safety Data Sheet (SDS) for a compound designated "20S Proteasome-IN-2" is not publicly available, these procedures are based on the general properties and hazards associated with potent, biologically active small molecule inhibitors used in a laboratory setting. Researchers must consult their institution's specific safety protocols and the SDS for the particular inhibitor they are using.
Understanding the Hazard
Small molecule inhibitors of the 20S proteasome are potent compounds designed to interfere with cellular protein degradation pathways.[1][2][3] Approved drugs in this class, such as Bortezomib, are used in cancer therapy and demonstrate the high biological activity of these molecules.[4][5][6][7] Therefore, it is crucial to handle all such research compounds with care to avoid exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling 20S proteasome inhibitors, appropriate personal protective equipment is mandatory to minimize the risk of exposure through inhalation, skin contact, or ingestion.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory | For solids or when creating aerosols, work in a certified chemical fume hood or use a fitted respirator. |
Experimental Workflow and Waste Generation
The handling and disposal of 20S proteasome inhibitors should be considered at every stage of the experimental process. The following diagram illustrates a typical workflow and the points at which chemical waste is generated.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, eye protection).
-
If the compound is a solid, gently cover it with a damp paper towel to avoid raising dust.
-
For liquids, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
If safe to do so, increase ventilation by opening a fume hood sash.
Disposal Procedures
Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.[8][9] Never dispose of 20S proteasome inhibitors or their contaminated materials in the regular trash or down the sanitary sewer.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Pathway |
| Solid Waste | Labeled, sealed plastic bag or container within a designated hazardous waste bin. | Collect for incineration through the institutional hazardous waste program. |
| (Contaminated gloves, tubes, weigh paper) | ||
| Sharps Waste | Puncture-resistant, labeled sharps container. | Collect for incineration through the institutional hazardous waste program. |
| (Contaminated needles, glass) | ||
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container (e.g., glass or HDPE). | Segregate organic solvent waste from aqueous waste.[10] Collect for chemical treatment and/or incineration. |
| (Unused stock solutions, contaminated media) |
Disposal Decision Tree:
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with 20S proteasome inhibitors.
Decontamination of Labware
For reusable labware (e.g., glassware), a thorough decontamination procedure is necessary.
-
Rinse the labware with a solvent that will dissolve the inhibitor (e.g., ethanol or acetone). Collect this rinsate as hazardous liquid waste.
-
Wash the labware with soap and water.
-
Perform a final rinse with deionized water.
-
In some cases, soaking in a base bath or an oxidizing solution may be recommended, but compatibility with the specific inhibitor must be confirmed.
By adhering to these procedures, researchers can safely handle potent 20S proteasome inhibitors and ensure that all waste is managed in a way that protects themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department with any questions.
References
- 1. Small Molecular Inhibitors of the Proteasome’s Regulatory Particle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Chemical Patterns of Proteasome Inhibitors: Lessons Learned from Two Decades of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 6. lifesensors.com [lifesensors.com]
- 7. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 20S Proteasome-IN-2
Essential safety and logistical information for the handling and disposal of 20S Proteasome-IN-2, a potent small molecule inhibitor, is critical for ensuring a safe laboratory environment and the integrity of research outcomes. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals. The following protocols are based on best practices for handling hazardous chemicals in a laboratory setting and should be supplemented with institution-specific safety procedures and the manufacturer's safety data sheet (SDS).
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[1] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required. Gowns should be changed every 2-3 hours or immediately upon contamination.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[2][3] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is recommended, particularly when handling the powdered form of the compound or when there is a potential for aerosolization.[1][3] Surgical masks are not sufficient.[1][3] |
| Foot Protection | Shoe Covers | Two pairs of disposable shoe covers should be worn over closed-toe shoes before entering the designated handling area.[1] |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the key stages of the process.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage temperature should be in accordance with the manufacturer's recommendations.[4]
-
Preparation of Solutions:
-
All manipulations involving the solid compound, such as weighing, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Conduct all experiments involving the inhibitor in a biosafety cabinet or a designated area to contain any potential spills or aerosols.
-
Avoid skin contact and inhalation.[4]
-
-
Decontamination:
-
All surfaces and equipment that come into contact with the compound should be decontaminated. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used.
-
Decontaminate all PPE before removal and disposal.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with the inhibitor, including gloves, gowns, shoe covers, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and contaminated cell culture media, must be collected in a designated, leak-proof hazardous waste container. Do not dispose of this waste down the drain.[5]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with the inhibitor should be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal in accordance with federal, state, and local regulations.[5][6]
The Ubiquitin-Proteasome System
To understand the context of this compound's mechanism of action, a basic understanding of the ubiquitin-proteasome system is beneficial. This pathway is a major mechanism for protein degradation in eukaryotic cells and is involved in the regulation of numerous cellular processes.[7][8]
By adhering to these safety protocols and understanding the biological context of their research, scientists can handle this compound with confidence, ensuring both personal safety and the quality of their scientific work.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. risk.byu.edu [risk.byu.edu]
- 6. stressmarq.com [stressmarq.com]
- 7. Proteasome Inhibitors [labome.com]
- 8. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
